Emetine dihydrochloride
Description
Historical Context of Emetine (B1671215) in Medicine and Biology
Early Use as an Emetic and Anti-protozoal Agent
Emetine is a natural alkaloid derived from the root of the ipecacuanha plant (Carapichea ipecacuanha), which is native to Central and South America. redalyc.orgcabidigitallibrary.org Traditionally, preparations of ipecac root were used to induce vomiting, a property that gives the compound its name. wikipedia.orgnih.gov Its use as an emetic was prominent in cases of poisoning. qeios.comspandidos-publications.com
Beyond its emetic qualities, emetine was a cornerstone in the treatment of amoebiasis, the parasitic infection caused by Entamoeba histolytica. qeios.comnih.gov For many years, it was a primary therapy for amoebic dysentery and liver abscesses. nih.govwalshmedicalmedia.com The identification of emetine as the active principle in ipecac root extracts marked a significant advancement in treating this protozoal disease. wikipedia.org The active compounds in ipecac, primarily emetine and cephaeline, exert their effects by irritating the gastric mucosa and stimulating the vomiting center in the brain. redalyc.orgqeios.com
Transition from Traditional Medicine to Modern Pharmacological Investigation
The journey of emetine from a traditional remedy to a subject of modern pharmacological study began with the isolation and characterization of its active alkaloids. cabidigitallibrary.orgwikipedia.org While the crude extracts of ipecac root were effective, they often caused severe vomiting, limiting their therapeutic utility. wikipedia.org The ability to administer purified emetine, particularly via injection, allowed for more controlled studies of its effects. wikipedia.org
In the mid-20th century, the National Cancer Institute sponsored clinical trials to evaluate emetine's potential as an anti-cancer agent, though this was not pursued extensively at the time due to toxicity concerns. researchgate.netresearchgate.net The primary mechanism of emetine's action was identified as the inhibition of protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit. wikipedia.orgagscientific.commdpi.com This fundamental biological activity has made it a valuable tool for pharmacologists and cell biologists studying protein synthesis and degradation. wikipedia.orgresearchgate.net Although its use in treating amoebiasis was largely superseded by safer drugs like metronidazole, the understanding of its molecular mechanisms laid the groundwork for its current re-investigation. walshmedicalmedia.comnih.gov
Rationale for Renewed Academic Interest in Emetine Dihydrochloride (B599025)
Drug Repurposing Strategies and Emetine Dihydrochloride
Drug repurposing, the strategy of identifying new uses for existing drugs, offers a faster and more cost-effective route to new therapies compared to traditional drug development. nih.govresearchgate.net this compound has emerged as a prime candidate for such strategies. nih.govwalshmedicalmedia.com Its well-documented history of use in humans provides a foundation of known pharmacology, which can accelerate its development for new indications. walshmedicalmedia.com
Recent high-throughput screening of existing drug libraries has identified emetine as a potent inhibitor of various disease processes, leading to its investigation in new therapeutic areas. nih.govnih.gov This includes its potential as an anti-cancer, antiviral, and anti-inflammatory agent. nih.govtocris.comacs.org For instance, studies have shown its efficacy against multidrug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.govnih.gov
The renewed interest is also fueled by its potential to be used in combination with existing therapies to enhance efficacy and overcome drug resistance. mdpi.comnih.gov For example, research has demonstrated that emetine can act synergistically with cisplatin (B142131), a standard chemotherapy agent, to inhibit the growth of lung and bladder cancer cells. mdpi.comauajournals.org
Contemporary Global Health Challenges and this compound's Potential
The world faces ongoing and emerging health threats that demand novel therapeutic solutions. This compound has shown promise against a number of these challenges. Its broad-spectrum antiviral activity is of particular interest. Research has demonstrated its potent in vitro activity against a range of RNA and DNA viruses. nih.govtocris.com
Notably, emetine has been identified as a powerful inhibitor of several coronaviruses, including SARS-CoV and MERS-CoV, and more recently, SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.govtocris.com Studies have shown that emetine can inhibit viral replication at low concentrations. nih.gov Furthermore, its potential to combat other significant viral threats such as Dengue virus, Zika virus, and Ebola virus is under active investigation. longdom.orgresearchgate.netnih.gov
Beyond viral diseases, emetine is being explored for its potential in treating other conditions of global significance. Its anti-inflammatory properties and its ability to inhibit the proliferation of pulmonary artery smooth muscle cells have led to research into its use for pulmonary arterial hypertension. ahajournals.org The potential of emetine to be rapidly deployed in response to new infectious disease outbreaks makes it a valuable compound in the global health arsenal. veeva.com
Scope and Objectives of Current this compound Research
Current research on this compound is multifaceted, with several key objectives. A primary goal is to fully elucidate the molecular mechanisms underlying its diverse biological activities. This includes a deeper understanding of its interaction with the ribosome and its effects on various cellular signaling pathways, such as the Wnt/β-catenin and EGFR pathways. mdpi.comaacrjournals.org
A significant area of focus is the optimization of its therapeutic potential while minimizing toxicity. This involves exploring low-dose regimens and combination therapies to enhance its anti-cancer and antiviral effects. mdpi.commdpi.com Researchers are also working on developing synthetic analogues of emetine, such as dehydroemetine (B1670200), which may offer a better safety profile. nih.govasm.org
Preclinical and clinical studies are underway to evaluate the efficacy of emetine in various disease models. For instance, its anti-tumor effects are being studied in a range of cancers, including gastric, lung, and bladder cancer. nih.govauajournals.orgaacrjournals.org In the realm of infectious diseases, clinical trials have been initiated to assess its safety and efficacy in treating viral illnesses like COVID-19 and Dengue fever. veeva.comclinicaltrials.gov The overarching objective is to translate the promising preclinical findings into clinically effective treatments for a variety of challenging diseases.
Research Findings on this compound
Antiviral Activity
| Virus | Cell Line | IC50/EC50 | Key Findings | Reference(s) |
|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 0.46 µM (EC50) | Potently inhibits viral replication. | tocris.com |
| SARS-CoV-2 | Vero | 0.147 nM (EC50) | Suppresses replication by disrupting mRNA binding with eIF4E. | nih.gov |
| MERS-CoV | Vero | 0.08 µM (IC50) | Confirmed anti-coronavirus activity. | nih.gov |
| SARS-CoV | Vero-E6 | 0.051 µM (EC50) | Demonstrates significant activity against SARS-CoV. | nih.gov |
| Dengue Virus (DENV) | Huh-7 | Not specified | Inhibits all four serotypes by impeding viral RNA synthesis. | longdom.orgresearchgate.net |
| Zika Virus (ZIKV) | SNB-19 | 52.9 nM (IC50) | Potently inhibits ZIKV replication in vitro. | tocris.com |
| Ebola Virus (EBOV) | Not specified | Low nanomolar (IC50) | Potently inhibits EBOV infection. | nih.gov |
| Human Cytomegalovirus (HCMV) | Not specified | Not specified | Inhibits replication and is synergistic with ganciclovir. | wikipedia.org |
Anti-cancer Activity
| Cancer Type | Cell Line(s) | IC50 | Key Findings | Reference(s) |
|---|---|---|---|---|
| Gastric Cancer | MGC803 | 0.0497 µM | Effectively inhibited cell viability. | nih.gov |
| Gastric Cancer | HGC-27 | 0.0244 µM | Effectively inhibited cell viability. | nih.gov |
| Bladder Cancer | UMUC3, HT1376 | Nanomolar range | Inhibited cell proliferation; synergistic with cisplatin. | auajournals.org |
| Non-Small Cell Lung Cancer (NSCLC) | CL1-0 | Not specified | Synergistic with cisplatin in suppressing proliferation. | mdpi.com |
| Leukemia | Not specified | Not specified | Induces apoptosis and has an additive effect with cisplatin. | spandidos-publications.com |
| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B, etc. | Not specified | Inhibits invasiveness and motility. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
| Record name | Emetine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
| Record name | Emetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS No. |
483-18-1, 316-42-7 | |
| Record name | (-)-Emetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Emetine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13393 | |
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| Record name | Emetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action of Emetine Dihydrochloride
Ribosomal Protein Synthesis Inhibition
Emetine (B1671215) dihydrochloride (B599025) is a well-established inhibitor of protein synthesis in eukaryotic organisms. drugcentral.org Its primary mode of action involves targeting the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The initial and critical step in emetine's inhibitory cascade is its binding to the 40S ribosomal subunit. ncats.iowikipedia.orgsigmaaldrich.com The 40S subunit is the smaller of the two components that form the eukaryotic ribosome, and it plays a crucial role in the initiation and accuracy of protein synthesis. Emetine's interaction with this subunit effectively stalls the entire process. sigmaaldrich.com Studies have shown that resistance to emetine can arise from alterations in the S14 protein of the 40S ribosomal subunit. wikipedia.org The binding of emetine to the 40S subunit is considered irreversible in many contexts. nih.gov
Following its attachment to the 40S subunit, emetine specifically interferes with the translocation step of peptide chain elongation. sigmaaldrich.com Translocation is the process by which the ribosome moves along the mRNA template, a necessary step for the sequential addition of amino acids to the growing polypeptide chain. Emetine's presence physically obstructs this movement. merckmillipore.com While it does not prevent the formation of peptide bonds between amino acids, it effectively freezes the ribosome on the mRNA strand, leading to an accumulation of polysomes—mRNA molecules with multiple ribosomes attached—and a corresponding decrease in free, functional ribosomes. benthamopen.comsigmaaldrich.com This action is distinct from some other protein synthesis inhibitors, as emetine does not appear to prevent the transpeptidation reaction itself. nih.gov
The inhibition of protein synthesis by emetine is often described as irreversible. benthamopen.comsigmaaldrich.commerckmillipore.commdpi.com This irreversible nature means that even after the removal of the compound, the affected ribosomes remain non-functional, leading to a sustained shutdown of protein production. sigmaaldrich.com This potent and lasting effect has made emetine a valuable tool in laboratory settings for studying the processes of protein degradation and the effects of protein synthesis arrest on various cellular functions. wikipedia.org However, it is worth noting that some studies have observed reversible inhibition under specific conditions, such as at lower concentrations or altered pH. benthamopen.combiologists.com
Nucleic Acid Synthesis Interference
In addition to its profound effects on protein synthesis, emetine dihydrochloride also disrupts the synthesis of nucleic acids, namely DNA and RNA. benthamopen.com
Modulation of Cellular Signaling Pathways
This compound influences a variety of cellular signaling pathways, leading to a cascade of downstream effects. These modulatory actions are central to its biological activities.
Regulation of Gene Expression (Up- and Down-regulation)
This compound has been shown to significantly alter gene expression, impacting both the up-regulation and down-regulation of numerous genes. researchgate.netbenthamopen.com This broad regulatory capacity stems from its fundamental ability to inhibit protein synthesis, which in turn affects the levels of various regulatory proteins and transcription factors. researchgate.net
In leukemia cells, for instance, treatment with emetine resulted in the up-regulation of 109 genes and the down-regulation of 16 genes. spandidos-publications.com Among the up-regulated genes are several pro-apoptotic factors, including BAK1, CASP8 (caspase 8), CASP9 (caspase 9), DAXX (death-associated protein 6), GZMB (granzyme B), and TNFRSF6. benthamopen.com Conversely, emetine has been observed to down-regulate anti-apoptotic and pro-survival genes such as BCL2, EGFR (epidermal growth factor receptor), and TNF (tumor necrosis factor) in Jurkat cells. benthamopen.com
Furthermore, emetine influences the alternative splicing of the Bcl-x gene, leading to a decrease in the anti-apoptotic Bcl-xL mRNA and a concurrent increase in the pro-apoptotic Bcl-xS mRNA in various cancer cell lines. nih.gov This shift in the Bcl-xL/Bcl-xS ratio promotes apoptosis. benthamopen.com
Table 1: Regulation of Gene Expression by this compound
| Effect | Affected Genes/Products | Cellular Context | Reference |
|---|---|---|---|
| Up-regulation | Pro-apoptotic genes (BAK1, CASP8, CASP9, DAXX, GZMB, TNFRSF6) | Jurkat leukemia cells | benthamopen.com |
| Down-regulation | Anti-apoptotic/Pro-survival genes (BCL2, EGFR, TNF) | Jurkat leukemia cells | benthamopen.com |
Impact on Hypoxia-Inducible Factor-1α (HIF-1α)
This compound has demonstrated a significant inhibitory effect on Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that plays a crucial role in the cellular response to hypoxia and is often overexpressed in cancer cells. oncotarget.comoncotarget.com Studies have shown that emetine can down-regulate HIF-1α protein levels in a dose-dependent manner, even at nanomolar concentrations. oncotarget.comresearchgate.net This inhibition occurs under both hypoxic conditions and when HIF-1α activation is induced by iron chelators. oncotarget.com
The suppression of HIF-1α by emetine disrupts the transcription of genes involved in processes like glycolysis, which is critical for the metabolic reprogramming seen in many cancer cells. oncotarget.comvulcanchem.com By reducing HIF-1α levels, emetine can shift cellular metabolism away from glycolysis towards oxidative phosphorylation. vulcanchem.com This effect has been observed in various cancer models, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma. oncotarget.comoncotarget.com In some cancer cells, emetine has also been shown to reduce the protein levels of HIF-2α. nih.govahajournals.org
Wnt/β-catenin Signaling Pathway Modulation
This compound acts as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development and implicated in the pathogenesis of numerous cancers. nih.govresearchgate.net Research has revealed that emetine can block this pathway by targeting key components such as the low-density lipoprotein-receptor-related protein 6 (LRP6) and dishevelled (DVL). nih.govacs.org
Specifically, emetine treatment has been shown to decrease the phosphorylation of LRP6 and DVL2. nih.gov This action, in turn, suppresses the expression of Wnt target genes, including fibronectin, frizzled-7 (Fzd7), c-Myc, Nanog, and CD133 in breast cancer cells. nih.gov The inhibition of Wnt/β-catenin signaling by emetine has also been observed in non-small cell lung cancer cells, where it leads to a reduction in β-catenin, c-myc, and cyclin D1 protein expression. researchgate.net
Table 2: Modulation of Wnt/β-catenin Pathway by this compound
| Target Protein | Effect of Emetine | Downstream Consequence | Cell Type | Reference |
|---|---|---|---|---|
| LRP6 | Decreased phosphorylation | Inhibition of Wnt signaling | Breast cancer cells | nih.gov |
| DVL2 | Decreased phosphorylation | Inhibition of Wnt signaling | Breast cancer cells | nih.gov |
| β-catenin | Reduced protein expression | Suppression of target genes | Non-small cell lung cancer cells | researchgate.net |
| c-myc | Reduced protein expression | Suppression of target genes | Non-small cell lung cancer cells | researchgate.net |
NF-κB Pathway Inhibition
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation and cell survival. nih.govnih.gov Emetine has been shown to inhibit NF-κB activation induced by stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). abmole.com The mechanism of this inhibition involves preventing the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. nih.govnih.gov
By inhibiting the NF-κB pathway, emetine can limit the expression of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6. nih.govnih.gov This anti-inflammatory effect has been demonstrated in various experimental models. nih.gov In acute myeloid leukemia (AML) cells, emetine treatment led to reduced levels of phospho-NF-κB p65, further confirming its inhibitory action on this pathway. researchgate.netnih.gov
Rho-kinase/CyPA/Bsg Signaling Pathway
This compound has been found to modulate the Rho-kinase/Cyclophilin A (CyPA)/Basigin (Bsg) signaling pathway, which is implicated in cellular processes such as proliferation and inflammation, particularly in the context of pulmonary arterial hypertension (PAH). nih.govnih.gov Research indicates that emetine can significantly inhibit the expression of Rho-kinase isoforms, leading to reduced levels of ROCK1 and ROCK2 proteins. nih.gov
This inhibition of Rho-kinase subsequently reduces the secretion of Cyclophilin A (CyPA). nih.gov The downstream effects of this modulation include a decrease in the secretion of inflammatory cytokines and growth factors, thereby attenuating processes that contribute to the pathology of conditions like PAH. ahajournals.org
Induction of Reactive Oxygen Species (ROS) Generation
This compound treatment can lead to an increase in the generation of reactive oxygen species (ROS). researchgate.net In acute myeloid leukemia (AML) cells, emetine was found to increase both cellular and mitochondrial ROS levels. researchgate.netnih.gov This induction of oxidative stress is believed to contribute, at least in part, to the apoptotic cell death observed following emetine treatment. researchgate.netnih.gov The pro-apoptotic effects of emetine in these cells could be partially prevented by the use of an antioxidant, highlighting the role of ROS in its mechanism of action. researchgate.netnih.gov
Escalation of Lipid Peroxidation
This compound has been shown to induce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids. researchgate.netresearchgate.net This increase in ROS leads to a state of oxidative stress within the cell. nih.govnih.gov
One of the significant consequences of this oxidative stress is the escalation of lipid peroxidation. researchgate.net This process involves the degradation of lipids in the cell membrane by free radicals. Research indicates that emetine's induction of ROS directly contributes to this surge in lipid peroxidation. researchgate.net Studies on acute myeloid leukemia (AML) cells have demonstrated that emetine treatment increases both cellular and mitochondrial ROS. nih.govresearchgate.net The cytotoxic effects of emetine in these cells could be partially counteracted by the antioxidant N-acetylcysteine, highlighting the role of oxidative stress in its mechanism of action. nih.govresearchgate.netresearchgate.net This suggests that the cell death induced by emetine is, at least in part, mediated by the oxidative damage it causes. nih.govnih.gov
The process of lipid peroxidation can lead to a loss of membrane fluidity and increased leakiness, ultimately damaging the structural integrity of the cell membrane. researchgate.net This is a critical step in the cascade of events leading to cell death.
Impact on Membrane Integrity and Cell Viability
Studies have quantified the effect of emetine on cell viability across different cell lines and concentrations. For instance, in KG-1a acute myeloid leukemia cells, emetine reduced cell viability in a time- and concentration-dependent manner. nih.gov Treatment with emetine also leads to mitochondrial depolarization, a sign of compromised mitochondrial membrane integrity, which is a key event in the apoptotic pathway. nih.govnih.gov
The loss of membrane integrity is a hallmark of cytotoxicity. fujifilmcdi.com Assays measuring this parameter show that upon loss of membrane integrity, cellular proteases are released, which can be detected to quantify cell death. fujifilmcdi.com Emetine treatment has been shown to induce events characteristic of apoptosis, or programmed cell death, such as DNA fragmentation and cell shrinkage. nih.govspandidos-publications.com In Jurkat T cells, emetine alone was found to be a potent cytotoxic agent, and its combination with other agents like cisplatin (B142131) led to a complete loss of cell viability after 48 hours. spandidos-publications.com
The following table summarizes the research findings on the effect of Emetine on the viability of KG-1a cells over time at various concentrations. nih.gov
| Concentration | Time (hours) | Cell Viability Reduction (%) |
| 0.5 µM | 12 | 31.4% |
| 24 | 54.3% | |
| 48 | 72.3% | |
| 72 | 88.6% | |
| 1 µM | 12 | 53.4% |
| 24 | 66.2% | |
| 48 | 71.6% | |
| 72 | 92.0% | |
| 2 µM | 12 | 56.6% |
| 24 | 75.9% | |
| 48 | 79.5% | |
| 72 | 95.6% |
Further studies have demonstrated emetine's ability to induce apoptosis in various cancer cell lines, including those of the breast, pancreas, and lung. spandidos-publications.comnih.govbenthamopen.com This apoptotic effect is often linked to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic ones. benthamopen.comnih.gov For example, emetine has been shown to downregulate the anti-apoptotic protein Mcl-1 in pancreatic cancer cells, sensitizing them to cell death. spandidos-publications.comnih.gov
Antineoplastic Activities of Emetine Dihydrochloride
In Vitro Anti-cancer Efficacy
Laboratory studies using cultured cancer cells have been instrumental in elucidating the mechanisms behind emetine's anti-tumor effects. These investigations have consistently shown its potency across a wide spectrum of cancer types.
Emetine (B1671215) dihydrochloride (B599025) exhibits potent cytotoxic activity against a broad range of both hematological and solid tumor cell lines. researchgate.netnih.gov Studies have quantified this effect, often reporting the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. For instance, in gastric cancer cell lines MGC803 and HGC-27, emetine showed strong potency with IC50 values of 0.0497 µM and 0.0244 µM, respectively. nih.gov Its cytotoxic effects have also been documented in osteosarcoma, breast cancer, and various leukemia cell lines. nih.govspandidos-publications.com
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MGC803 | Gastric Cancer | 0.0497 |
| HGC-27 | Gastric Cancer | 0.0244 |
| Jurkat | T-cell Leukemia | <0.02 |
| K-562 | Chronic Myelogenous Leukemia | 0.04 |
| KG-1a | Acute Myeloid Leukemia | 0.05 |
| HL-60 | Acute Promyelocytic Leukemia | 0.06 |
| NB4 | Acute Promyelocytic Leukemia | 0.06 |
| THP-1 | Acute Monocytic Leukemia | 0.08 |
| MCF-7 | Breast Cancer | 0.04 |
| HepG2 | Liver Cancer | 0.05 |
| HCT116 | Colon Cancer | 0.06 |
Data compiled from multiple research sources. nih.govnih.govresearchgate.net
A primary mechanism underlying emetine's cytotoxic effect is the induction of apoptosis, or programmed cell death. Emetine has been found to trigger apoptosis in a variety of cancer cells, including U937 lymphoma, A549-S lung cancer, and pancreatic cancer cells. spandidos-publications.comresearchgate.net This process is mediated through the regulation of multiple apoptosis-associated genes. spandidos-publications.com
Research indicates that emetine can downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. spandidos-publications.comresearchgate.net For example, in pancreatic cancer cells, emetine was shown to sensitize the cells to TRAIL-induced apoptosis by specifically downregulating the Mcl-1 protein. spandidos-publications.comspandidos-publications.com Concurrently, it can upregulate pro-apoptotic genes. In leukemia cells, emetine treatment led to increased expression of caspase-8, caspase-9, and the Fas receptor. spandidos-publications.com The activation of these caspases, which are key executioner proteins in the apoptotic pathway, was confirmed in emetine-treated AML cells by the detection of cleaved PARP, a substrate of active caspase-3. nih.gov This activation cascade ultimately leads to the systematic dismantling of the cancer cell. nih.gov
In addition to inducing apoptosis, emetine dihydrochloride can suppress tumor growth by inhibiting cell proliferation and causing growth arrest. nih.gov In studies on gastric cancer cells, emetine was shown to effectively restrain cell growth by inhibiting proliferation, as measured by a decrease in EdU-labeled cells. nih.gov
The effect of emetine on the cell cycle can be cell-type specific. For instance, in acute myeloid leukemia (AML) cell lines, treatment with emetine resulted in a G2/M phase cell cycle arrest. researchgate.net This was accompanied by a reduction of cells in the S phase. researchgate.net However, in bladder cancer cells, emetine, both alone and in combination with cisplatin (B142131), appeared to primarily induce tumor cell growth arrest without being linked to a specific phase of the cell cycle. nih.gov Similarly, a distinct cell cycle arrest was not observed in emetine-treated gastric cancer cells. nih.gov
A critical aspect of a potential chemotherapeutic agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound has demonstrated such selectivity in several studies. Research on bladder cancer cell lines revealed that emetine had significant antiproliferative activity at nanomolar concentrations against tumor cells but exerted little effect on normal urothelial cells. nih.gov
Similarly, a study on breast cancer found that emetine selectively reduced the viability of MDA-MB-231 and MDA-MB-468 breast cancer cells, while having minimal impact on the non-cancerous MCF10A human mammary epithelial cells. nih.gov This selective anti-leukemic effect was also observed in studies using primary AML patient samples, where emetine was potent against the cancerous blasts but spared normal blood cells. oncotarget.com The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, has been used to quantify this effect, with an SI greater than 1.0 indicating higher potency against cancer cells. nih.govresearchgate.net Emetine has shown favorable selectivity indices for most hematological cancer cells when compared to noncancerous cell lines like MRC-5 and BJ. nih.govresearchgate.net
Specific Cancer Type Research
Emetine has shown particularly potent anti-leukemic effects in various leukemia cell lines. It has demonstrated cytotoxicity against a panel of AML cell lines with EC50 values ranging from 40 to 320 nM. researchgate.net The compound effectively induces apoptosis in leukemia cells such as Jurkat T cell leukemia, HL-60 promyelocytic leukemia, and the KG-1a AML cell line. researchgate.netnih.govspandidos-publications.com
The mechanisms for this apoptosis induction in leukemia cells include the upregulation of pro-apoptotic genes like caspase-8, caspase-9, and the Fas receptor, alongside the downregulation of anti-apoptotic genes such as Bcl-2. spandidos-publications.com Furthermore, emetine treatment in AML cells leads to a G2/M cell cycle arrest and a marked decrease in their clonogenic, or self-renewing, capacity. researchgate.netoncotarget.com This suggests that emetine may also be effective against the leukemic stem/progenitor cell populations that drive the disease. nih.gov
Prostate Cancer
This compound has shown potent cytotoxic effects against both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines. Studies have indicated that emetine's mechanism of action involves the inhibition of protein synthesis, which is crucial for the proliferation of cancer cells. Research has also focused on creating derivatives of emetine to enhance its therapeutic index and reduce toxicity. These derivatives, modified at the N-2′ position, have been synthesized and evaluated for their anticancer activities.
| Cell Line | Cancer Type | Key Findings |
| LNCaP | Androgen-dependent prostate cancer | Emetine demonstrates significant cytotoxicity. |
| PC3 | Androgen-independent prostate cancer | Emetine effectively inhibits cell proliferation. |
Bladder Cancer
In the context of bladder cancer, this compound has been identified as a novel therapeutic agent. Research has shown that it exhibits in vitro antiproliferative activity against bladder cancer cell lines at nanomolar concentrations, while having minimal effect on normal urothelial cells. The primary mechanism appears to be the induction of tumor cell growth arrest rather than apoptosis. Furthermore, studies have demonstrated that emetine can preferentially inhibit the expression of hypoxia-inducible factors HIF1α and HIF2α in bladder cancer cells.
Ovarian Carcinoma
Emetine has been investigated for its potential to sensitize ovarian carcinoma cells to conventional chemotherapy. Studies have revealed that emetine can enhance the apoptotic effects of cisplatin in ovarian cancer cells. A key mechanism underlying this sensitization is the downregulation of the anti-apoptotic protein Bcl-xL by emetine. This reduction in Bcl-xL makes the cancer cells more susceptible to the cytotoxic effects of cisplatin. The combination of emetine and cisplatin has been shown to significantly induce apoptosis and reduce colony formation in ovarian carcinoma cell lines.
Breast Cancer
In breast cancer research, emetine has been shown to inhibit the viability, migration, and invasion of cancer cells while inducing apoptosis. nih.gov It has been found to selectively reduce the viability of breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, with little impact on non-cancerous human mammary epithelial cells. nih.gov A significant part of its anticancer activity in breast cancer is attributed to its role as an antagonist of the Wnt/β-catenin signaling pathway. nih.gov Emetine has been observed to decrease the phosphorylation of LRP6 and DVL2, which are key components of this pathway, thereby inhibiting the expression of Wnt target genes. nih.gov
| Cell Line | Cancer Type | Effect of Emetine |
| MDA-MB-231 | Breast Cancer | Reduced viability, migration, and invasion; induced apoptosis. nih.gov |
| MDA-MB-468 | Breast Cancer | Reduced viability, migration, and invasion; induced apoptosis. nih.gov |
| MCF10A | Normal mammary epithelial cells | Little effect on viability. nih.gov |
Glioblastoma
Research into the effects of emetine on glioblastoma has indicated its potential to target glioblastoma stem cells (GSCs), a subpopulation of tumor cells known for their resistance to therapy and role in tumor recurrence. nih.gov A high-throughput screening of small molecules identified emetine as a compound that selectively inhibits the proliferation of GSC-enriched cultures compared to non-enriched cultures. nih.gov Further studies have confirmed that emetine can induce cell death in glioblastoma cell lines that are enriched with cancer stem cells. nih.gov
Hepatocellular Carcinoma
This compound has demonstrated the ability to inhibit the invasiveness and motility of hepatocellular carcinoma (HCC) cells. Its mechanism of action in HCC involves the blockade of the MAPK signaling pathway. Additionally, emetine induces the destabilization of Twist1, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. By targeting these pathways, emetine can suppress the metastatic potential of HCC cells.
Combination Therapies and Synergistic Effects
A significant area of research has been the investigation of this compound in combination with other chemotherapeutic agents to enhance anticancer efficacy and potentially reduce therapeutic doses and associated toxicities. nih.gov
Notably, emetine has been shown to work synergistically with cisplatin in various cancer types, including non-small cell lung cancer and bladder cancer. nih.govnih.gov In non-small cell lung cancer, the combination of emetine and cisplatin has been shown to suppress cancer cell proliferation effectively. nih.gov This synergistic effect is partly attributed to the suppression of the Wnt/β-catenin pathway by emetine. nih.gov The combination has also been effective in cisplatin-resistant lung cancer cells. nih.gov
In bladder cancer, the combination of emetine and cisplatin resulted in moderate to strong synergy in inhibiting tumor cell proliferation. nih.gov Research has also explored the addition of emetine to the standard chemotherapeutic regimen of cisplatin plus gemcitabine, showing a significant decrease in bladder cancer cell proliferation.
Studies on ovarian carcinoma have also highlighted the synergistic potential of emetine and cisplatin. researchgate.net The co-treatment of ovarian carcinoma cells with both agents markedly induced apoptosis, a phenomenon linked to emetine's ability to downregulate the anti-apoptotic protein Bcl-xL. researchgate.net
| Combination Agent | Cancer Type | Observed Synergistic Effect |
| Cisplatin | Non-Small Cell Lung Cancer | Enhanced suppression of cell proliferation. nih.gov |
| Cisplatin | Bladder Cancer | Moderate to strong synergistic inhibition of tumor cell proliferation. nih.gov |
| Cisplatin | Ovarian Carcinoma | Remarkable induction of apoptosis. researchgate.net |
| Gemcitabine (with Cisplatin) | Bladder Cancer | Significant decrease in cell proliferation. |
This compound with Cisplatin
This compound demonstrates significant synergistic antineoplastic activity when used in combination with cisplatin, a widely used chemotherapy agent. nih.gov Research has shown that this combination is effective in inhibiting the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and bladder cancer cells. nih.govnih.gov The synergistic effect is not merely additive but represents a potentiation of the cytotoxic effects of cisplatin.
The synergy between emetine and cisplatin has been quantitatively evaluated using the Chou-Talalay method, which calculates a Combination Index (CI). nih.govnih.gov In studies involving bladder cancer cell lines, the combination of emetine and cisplatin resulted in CI values that indicated moderate to strong synergy in inhibiting tumor cell proliferation. nih.gov Similarly, in human NSCLC cells, emetine was found to effectively synergize with cisplatin to suppress cancer cell proliferation. nih.gov This enhanced efficacy was also observed in cisplatin-resistant subpopulations of lung cancer cells, suggesting that emetine may help overcome cisplatin resistance. nih.govnih.gov The mechanism underlying this synergy in NSCLC cells is partly attributed to the suppression of the Wnt/β-catenin pathway by emetine. nih.gov
| Cancer Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | CL1-0 | Emetine synergizes with cisplatin to suppress cell proliferation, including in cisplatin-resistant subpopulations. | nih.gov |
| Bladder Cancer | Various Human Bladder Cancer Cell Lines | Emetine and cisplatin act synergistically to inhibit tumor cell proliferation, with Combination Index values showing moderate to strong synergy. | nih.gov |
This compound with Chemotherapeutic Agents (e.g., Ara-C)
The synergistic antineoplastic effects of emetine extend to its combination with other chemotherapeutic agents, notably cytarabine (Ara-C). nih.gov This combination has shown particular promise in the context of Acute Myeloid Leukemia (AML). nih.govresearchgate.net Research indicates that emetine synergizes with Ara-C to enhance cytotoxicity in AML cells. researchgate.net
Studies have validated that emetine not only reduces the viability of AML primary patient samples on its own but also works in concert with commonly used chemotherapeutic agents like Ara-C. nih.gov This suggests that emetine can induce chemosensitivity in leukemia cells, potentially allowing for more effective treatment outcomes when combined with standard chemotherapy regimens. nih.gov The ability of emetine to enhance the effects of Ara-C highlights its potential as an adjunctive therapy in leukemia treatment.
Targeting Cancer Stem Cells
Emetine has been identified as a compound that can target cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, progression, and recurrence. oncotarget.comnih.gov In Acute Myeloid Leukemia (AML), emetine has been shown to target Leukemic Stem Cells (LSCs). oncotarget.com The anti-leukemic effect of emetine involves a significant reduction of clonogenic activity, which is a key characteristic of LSCs. oncotarget.com
Furthermore, emetine's mechanism for targeting CSCs involves the modulation of critical signaling pathways. In breast cancer, for instance, emetine inhibits the Wnt/β-catenin signaling pathway, which is crucial for the survival and maintenance of CSCs. nih.govspandidos-publications.com By blocking this pathway, emetine can suppress the "stemness" of cancer cells. nih.gov This is evidenced by the downregulation of stemness marker genes like Nanog and CD133 following emetine treatment. nih.govspandidos-publications.com Emetine has also been shown to inhibit AML stem/progenitor cells, as indicated by the decreased expression of markers such as CD34, CD97, CD99, and CD123. nih.govresearchgate.netnih.gov
Reduction of Clonogenic Activity
A key measure of CSC activity is their ability to self-renew and form new colonies, a property known as clonogenic activity. Emetine has demonstrated a potent ability to reduce the clonogenic capacity of cancer cells, particularly in AML. nih.govoncotarget.com
| Model System | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Ex vivo | AML Primary Patient Samples | Treatment reduced the clonogenic capacity by 50%. | researchgate.net |
| In vivo (Xenotransplantation Mouse Model) | Engrafted Human Leukemia Cells | Reduced the clonogenic capacity of remaining AML cells after treatment. | nih.govoncotarget.com |
Suppression of Sphere Formation
Another hallmark of CSCs is their ability to form three-dimensional, non-adherent spherical clusters known as tumorspheres when cultured in serum-free medium. This sphere-forming ability is indicative of their self-renewal and tumorigenic potential. Emetine has been shown to effectively suppress this process in breast cancer cells. nih.govspandidos-publications.com
In experiments using the Hs578T breast cancer cell line, treatment with emetine at nanomolar concentrations for 10 days resulted in a significant decrease in both the number and the size of tumor spheres formed. nih.govspandidos-publications.com This suppression of sphere formation provides strong evidence that emetine can inhibit the stem-like properties of breast cancer cells, further supporting its potential as a therapeutic agent that targets the CSC population. nih.gov
| Cell Line | Emetine Concentration | Observed Effect on Tumor Spheres | Reference |
|---|---|---|---|
| Hs578T | 50 nM | Significantly decreased number and size. | nih.govspandidos-publications.com |
| Hs578T | 100 nM | Significantly decreased number and size. | nih.govspandidos-publications.com |
Antiviral Activities of Emetine Dihydrochloride
Broad-Spectrum Antiviral Efficacy
Emetine (B1671215) has shown inhibitory effects against both RNA and DNA viruses. nih.govnih.gov Its antiviral activity has been documented against a diverse group of human viruses, including but not limited to Dengue virus, human immunodeficiency virus type 1 (HIV-1), Hantaan orthohantavirus (HTNV), Andes orthohantavirus (ANDV), Ebola virus (EBOV), Lassa virus, rabies virus (RABV), herpes simplex viruses (HSVs), echovirus-1, human metapneumovirus (HMPV), and Rift Valley fever virus (RVFV). nih.gov Furthermore, emetine has been found to be a potent inhibitor of various animal viruses such as buffalopoxvirus (BPXV), bovine herpesvirus-1 (BHV-1), peste des petits ruminants virus (PPRV), and Newcastle disease virus (NDV), often without the development of drug-resistant variants. nih.gov
The mechanism of emetine's antiviral action can vary depending on the specific virus. nih.govbiorxiv.org In some cases, it has been shown to directly inhibit viral polymerases. nih.govbiorxiv.org For instance, it inhibits the NS5 RNA polymerase activity of the Zika virus. mdpi.com In other viral infections, emetine targets cellular factors essential for the viral life cycle. nih.govbiorxiv.org For example, with human cytomegalovirus (HCMV), emetine inhibits replication after the virus has entered the cell but before the start of DNA synthesis. nih.gov In the case of rabies virus, it has been observed to block the axonal transport of virus particles. nih.gov Research on enteroviruses has indicated that emetine can block the translation of viral proteins. nih.gov
Coronaviruses Research
Emetine has been identified as a potent inhibitor of several coronaviruses. tocris.comrndsystems.comhellobio.com In vitro studies have shown its effectiveness against human coronavirus OC43 (HCoV-OC43), human coronavirus NL63 (HCoV-NL63), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and mouse hepatitis virus A59 (MHV-A59), with half-maximal effective concentrations (EC50) in the low micromolar range. tocris.comrndsystems.comnih.gov
SARS-CoV-2 (COVID-19)
Multiple independent studies and high-throughput screening efforts have identified emetine as one of the most potent compounds against SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.org Its efficacy is attributed to its ability to target both viral and host-based factors. nih.govacs.org
Emetine effectively suppresses the replication of SARS-CoV-2 in various cell lines, with reported EC50 values often in the sub-micromolar or even nanomolar range, indicating high potency. nih.govnih.gov For instance, one study reported an EC50 of 0.46 μM in Vero E6 cells. nih.gov Another study found an even lower EC50 of 0.007 μM in Vero cells, which was noted to be significantly more effective than remdesivir (B604916) in the same study. nih.gov In human Caco-2 cells, emetine demonstrated an IC50 of 0.47 μM. nih.gov Yet another investigation in Vero cells determined the EC50 to be 0.147 nM. nih.govbiorxiv.org
| Cell Line | EC50 / IC50 | Reference |
| Vero E6 | 0.46 μM | nih.gov |
| Vero | 0.007 μM | nih.gov |
| Caco-2 | 0.47 μM | nih.gov |
| Vero | 0.147 nM | nih.govbiorxiv.org |
| Vero E6 | 0.00040 μM | pnas.org |
While the primary antiviral mechanism of emetine against many viruses is the inhibition of protein synthesis, some research suggests it may also interfere with viral entry. nih.gov For MERS-CoV, emetine has been shown to act as an entry inhibitor, effectively blocking infection. mdpi.com One study indicated that emetine's effect on SARS-CoV-2 entry in Vero cells was demonstrated by a significant decrease in the levels of the virus-specific nucleocapsid protein in a dose-dependent manner. nih.gov However, another study reported that emetine did not affect the attachment or entry steps of the SARS-CoV-2 life cycle. nih.gov
The potential for combination therapy involving emetine has been explored to enhance antiviral efficacy. nih.gov Studies have shown a synergistic effect when emetine is combined with remdesivir, an established antiviral medication. tocris.comrndsystems.comnih.gov One in vitro study demonstrated that a combination of 6.25 μM of remdesivir and 0.195 μM of emetine could inhibit the viral yield of SARS-CoV-2 by 64.9%. tocris.comrndsystems.comnih.govimrpress.com This suggests that using these drugs in combination could allow for lower effective concentrations of each, potentially reducing the risk of adverse effects while achieving a significant antiviral response. nih.govimrpress.com
A significant aspect of emetine's antiviral strategy is its targeting of host cellular machinery that viruses rely on for replication. nih.govnih.gov This host-oriented approach is advantageous as it is less likely to lead to the development of drug-resistant virus variants. nih.gov Emetine is a known inhibitor of protein synthesis in host cells. nih.gov Specifically against SARS-CoV-2, emetine has been shown to disrupt the binding of viral mRNA to the eukaryotic translation initiation factor 4E (eIF4E), a key cellular protein required for the initiation of protein translation. nih.govnih.gov By interfering with this process, emetine effectively decreases the production of viral RNA and proteins. nih.govnih.gov Research has also suggested that SARS-CoV-2 utilizes the ERK/MNK1/eIF4E signaling pathway for its replication, and emetine's modulation of this pathway contributes to its anti-SARS-CoV-2 activity. nih.govnih.gov While targeting host factors generally reduces the likelihood of resistance, it is noted that overuse or misuse could still potentially lead to resistance. nih.govacs.org
MERS-CoV and SARS-CoV
Emetine dihydrochloride (B599025) has shown significant inhibitory effects against Middle East respiratory syndrome coronavirus (MERS-CoV) and severe acute respiratory syndrome coronavirus (SARS-CoV). In a high-throughput screening of FDA-approved compounds, emetine exhibited potent activity against both MERS-CoV and SARS-CoV in Vero-E6 cells. nih.gov Another study confirmed the anti-MERS-CoV activity of emetine dihydrochloride. nih.gov Research has also indicated that emetine can block the entry of MERS-CoV into host cells. nih.govmdpi.com Furthermore, studies have shown that emetine is effective against a range of coronaviruses, including MERS-CoV and SARS-CoV, with EC₅₀ values in the low micromolar range. tocris.comrndsystems.comnih.gov
| Virus | Cell Line | EC₅₀/IC₅₀ | Reference |
| MERS-CoV | Vero-E6 | EC₅₀ = 0.014 μM | nih.gov |
| SARS-CoV | Vero-E6 | EC₅₀ = 0.051 μM | nih.gov |
| MERS-CoV | - | IC₅₀ = 0.08 μM | nih.gov |
| MERS-CoV | - | EC₅₀ = 0.16 µM | mdpi.com |
| MERS-CoV | - | EC₅₀ = 0.35 µM | wipo.int |
| SARS-CoV-2 | Vero-E6 | EC₅₀ = 0.46 μM | nih.gov |
HCoV-OC43 and HCoV-NL43
The antiviral activity of emetine extends to other human coronaviruses such as HCoV-OC43 and HCoV-NL63. Studies have reported that emetine can inhibit the replication of these viruses in vitro. nih.govwipo.intwiley.com Specifically, emetine was found to inhibit the replication of HCoV-OC43 and HCoV-NL63 with EC₅₀ values in the low micromolar range. tocris.comrndsystems.comwipo.int This broad-spectrum activity against different coronaviruses suggests a potential common mechanism of action. wipo.intwiley.com
| Virus | EC₅₀ | Reference |
| HCoV-OC43 | 0.30 µM | wipo.int |
| HCoV-NL63 | 1.75 µM | wipo.int |
Dengue Virus (DENV) Infection
This compound has been identified as a potent inhibitor of Dengue virus (DENV) infection. researchgate.netlongdom.orgscispace.com It has shown consistent inhibitory activity against all four serotypes of the virus. researchgate.netlongdom.orgscispace.comlongdom.org
Research indicates that this compound acts at an early stage of the DENV replication cycle. researchgate.netlongdom.orgscispace.comlongdom.org Time-course studies have demonstrated that the compound is most effective when added after the virus has entered the host cell, suggesting that it targets post-entry processes. wiley.comlongdom.org The inhibitory mechanism is believed to involve either the viral RNA synthesis pathway or the viral protein translation pathway. longdom.orglongdom.orgnih.gov Emetine's effect is not on the entry of the virus into cells, as its inhibitory action persists even when naked viral RNA is directly introduced into the cells. researchgate.netlongdom.orgscispace.comlongdom.org
A key mechanism of emetine's anti-DENV activity is the significant reduction of viral RNA synthesis. researchgate.netlongdom.orgscispace.comlongdom.org Quantitative RT-PCR assays have shown that emetine treatment leads to a dramatic decrease in both positive-strand and negative-strand DENV RNA levels within infected cells. researchgate.netlongdom.orglongdom.org For instance, at a concentration of 0.5 µM, emetine reduced positive-strand viral RNA by 1000-fold and negative-strand viral RNA by 10,000-fold at 24 hours post-infection. longdom.org This profound inhibition of RNA synthesis effectively halts the viral replication process. researchgate.netlongdom.orgscispace.comlongdom.org
Ultrastructural analysis of DENV-infected cells treated with emetine has revealed that the compound disrupts the formation of membranous replication complexes. researchgate.netlongdom.orglongdom.org These complexes are essential for the replication of the viral genome. nih.gov By preventing the formation of these structures, emetine effectively aborts the viral replication process at a fundamental level. researchgate.netlongdom.orglongdom.org
Other Viral Pathogens
This compound has demonstrated broad-spectrum antiviral activity against a variety of other RNA and DNA viruses. This includes, but is not limited to, Zika virus (ZIKV), Ebola virus (EBOV), human immunodeficiency virus-1 (HIV-1), and human cytomegalovirus (HCMV). tocris.comrndsystems.comnih.govmdpi.comupenn.edu
Zika Virus (ZIKV): Emetine potently inhibits ZIKV replication in vitro and in vivo. tocris.comrndsystems.comupenn.edu It has been shown to inhibit the activity of the ZIKV NS5 RNA polymerase. mdpi.comupenn.edu
Ebola Virus (EBOV): The compound has been found to inhibit EBOV entry into host cells. upenn.edu
Human Immunodeficiency Virus-1 (HIV-1): Emetine has been shown to inhibit HIV-1 replication by interfering with the activity of reverse transcriptase. mdpi.commdpi.com
Human Cytomegalovirus (HCMV): Emetine inhibits HCMV replication at nanomolar concentrations, with an EC₅₀ of 40±1.72 nM. plos.org Its mechanism against HCMV involves action at the immediate-early to early stages of replication. mdpi.complos.org
Other Viruses: Emetine has also shown inhibitory activity against influenza virus, buffalopoxvirus, bovine herpesvirus 1, and Newcastle disease virus. tocris.comrndsystems.comnih.govmdpi.com
The wide range of viruses inhibited by emetine suggests that it may target fundamental cellular processes that are co-opted by viruses for their replication. mdpi.com
Vaccinia Virus
Emetine has been identified as a potent inhibitor of the vaccinia virus. Research indicates that it effectively halts viral replication at non-cytotoxic concentrations. benthamopen.com One study highlighted that emetine can inhibit plaque formation at a concentration of 0.25 μM and achieved a 99% reduction in the 48-hour viral yield at a concentration of 0.1 μM. benthamopen.commdpi.com The mechanism of action appears to be the interference with virion assembly. nih.gov
Zika Virus
This compound has shown significant inhibitory effects against the Zika virus (ZIKV). nih.govtocris.com It has been found to potently inhibit ZIKV replication in vitro, with a reported half-maximal inhibitory concentration (IC50) of 52.9 nM. nih.govtocris.comrndsystems.com The antiviral mechanism of emetine against ZIKV is multifaceted, involving the inhibition of the viral NS5 RNA polymerase and the disruption of lysosomal function, which in turn decreases viral entry. nih.govresearchgate.netabbexa.com Studies have shown that emetine is effective post-entry, targeting the viral replication step. mdpi.com Specifically, it directly inhibits the ZIKV NS5 RNA polymerase activity with an IC50 of 0.121 µM. mdpi.com
Ebola Virus
The antiviral activity of emetine extends to the highly pathogenic Ebola virus (EBOV). nih.govtocris.com It has been shown to inhibit EBOV infection in vitro with a low nanomolar IC50. nih.govresearchgate.net In Vero E6 cells, the IC50 for emetine against live EBOV was determined to be 16.9 nM. nih.gov The compound works through at least two mechanisms: inhibiting viral entry and targeting viral replication. nih.govabbexa.com Emetine was found to block EBOV entry in a dose-dependent manner, with an IC50 of 10.2 μM in a viral-like particle (VLP) entry assay. nih.gov It is also suggested to inhibit the EBOV polymerase. nih.gov
Herpes Simplex Virus
Emetine has demonstrated activity against herpes simplex virus (HSV), including both HSV-1 and HSV-2. researchgate.netplos.org Studies have shown that emetine can inhibit the replication of these viruses at nanomolar concentrations. plos.org The antiviral action of emetine against human cytomegalovirus (HCMV), another member of the herpesvirus family, occurs at an early stage of replication, after viral entry but before the commencement of DNA synthesis. mdpi.com This leads to a reduction in the expression of essential viral proteins. mdpi.com
Rift Valley Fever Virus
Research has identified emetine as an inhibitor of the Rift Valley fever virus (RVFV). acs.orgresearchgate.netnih.gov Studies have shown its activity against RVFV in cell cultures. acs.orgresearchgate.net
Echovirus
Emetine has been found to possess antiviral properties against echoviruses. acs.orgresearchgate.netnih.gov Specifically, it has demonstrated inhibitory effects against Echovirus-1 and Echovirus-6. mdpi.comnih.gov For Echovirus-6, the half-maximal effective concentration (EC50) was reported to be 45 nM. nih.gov Another study reported an EC50 of 0.14 µM for Echovirus 1 in retinal pigment epithelial cells. mdpi.com
Human Metapneumovirus
The antiviral spectrum of emetine also includes the Human Metapneumovirus (HMPV). acs.orgresearchgate.netnih.gov Studies have confirmed its activity against HMPV in cell culture models. acs.org
Antiviral Activity of this compound
| Virus | Finding |
| Vaccinia Virus | Inhibits plaque formation at 0.25 μM and achieves 99% viral yield reduction at 0.1 μM. benthamopen.commdpi.com |
| Zika Virus | IC50 of 52.9 nM for replication inhibition. nih.govtocris.comrndsystems.com Inhibits NS5 RNA polymerase with an IC50 of 0.121 µM. mdpi.com |
| Ebola Virus | IC50 of 16.9 nM against live virus in Vero E6 cells. nih.gov IC50 of 10.2 μM for entry inhibition. nih.gov |
| Herpes Simplex Virus | Inhibits HSV-1 and HSV-2 at nanomolar concentrations. plos.org |
| Rift Valley Fever Virus | Demonstrates antiviral activity in cell cultures. acs.orgresearchgate.net |
| Echovirus | EC50 of 45 nM for Echovirus-6. nih.gov EC50 of 0.14 µM for Echovirus 1. mdpi.com |
| Human Metapneumovirus | Shows antiviral activity in cell culture models. acs.org |
HIV-1
This compound has been identified as an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). hellobio.comtocris.comrndsystems.com Research indicates that emetine can interfere with critical stages of the HIV-1 lifecycle. Studies have shown that emetine can reduce HIV-1 infection by as much as 80% in peripheral blood mononuclear cells (PBMCs) at a concentration of 0.03 µM. mdpi.com This inhibitory effect extends to both wild-type and the multi-drug resistant M184V strain of the virus. mdpi.com
The primary mechanism of action appears to be the inhibition of viral enzymes essential for replication. mdpi.com Emetine has been found to interfere with the activity of HIV-1 reverse transcriptase, an enzyme crucial for converting viral RNA into DNA. mdpi.comsigmaaldrich.com At a concentration of 10 μM, emetine reduced the activity of HIV reverse transcriptase by approximately 50%. mdpi.com Additionally, some evidence suggests that emetine may also block the synthesis of viral proteins by disrupting the 40S ribosomal protein S14. mdpi.com
Enterovirus A71 and D68
Emetine has demonstrated potent antiviral activity against multiple enteroviruses, including Enterovirus A71 (EV-A71) and Enterovirus D68 (EV-D68). nih.govebi.ac.uk In vitro studies using rhabdomyosarcoma (RD) cell cultures found that emetine effectively inhibits these viruses at nanomolar concentrations. nih.govnih.gov
For EV-A71, the virus responsible for hand, foot, and mouth disease, emetine showed a half-maximal effective concentration (EC50) of approximately 0.04 µM to 0.049 µM (40-49 nM). nih.govnih.gov Its activity against EV-D68, a virus linked to severe respiratory illness, was even more potent, with reported EC50 values of 19 nM and 18.7 nM. nih.govsemanticscholar.org In a mouse model of EV-A71 infection, oral administration of emetine led to reduced viral loads in various organs and provided complete protection against disease and mortality. nih.govebi.ac.uk The mechanism behind this antiviral action is the suppression of the virus by inhibiting the viral Internal Ribosome Entry Site (IRES)-driven translation of proteins. nih.govebi.ac.uk
Coxsackievirus A16 and B
The broad-spectrum antiviral capabilities of emetine extend to coxsackieviruses, another genus within the Picornaviridae family. Research has documented its efficacy against Coxsackievirus A16 (CV-A16), a common cause of hand, foot, and mouth disease, and Coxsackievirus B (CV-B). nih.govnih.gov
In vitro studies have determined the EC50 values for these viruses to be in the nanomolar range. Specifically, emetine exhibited an EC50 of 83 nM against CV-A16 and an EC50 of 51 nM against a Coxsackievirus B serotype. nih.govacs.org This demonstrates a potent inhibitory effect on the replication of these enteroviruses. ebi.ac.uk
| Virus | EC50 Value (nM) | Cell Line |
| Enterovirus A71 (EV-A71) | 40 - 49 | RD Cells |
| Enterovirus D68 (EV-D68) | 19 | RD Cells |
| Coxsackievirus A16 (CV-A16) | 83 | RD Cells |
| Coxsackievirus B (CV-B) | 51 | RD Cells |
Cytomegalovirus
Emetine has been identified as a potent inhibitor of human cytomegalovirus (HCMV), a member of the herpesvirus family. clinicaltrials.gov It is effective against both ganciclovir-sensitive and ganciclovir-resistant strains of HCMV. nih.gov Research shows emetine has an EC50 value of 0.04 µM against HCMV. mdpi.com
The mechanism of action occurs at an early stage of the viral replication cycle. nih.gov Studies have demonstrated that emetine inhibits HCMV replication after the virus has entered the host cell but before the start of viral DNA synthesis. nih.govnih.gov This inhibition leads to a decrease in the expression of viral proteins necessary for producing new, infectious virus particles. mdpi.com One proposed mechanism for this activity involves the disruption of the p53-MDM2 interaction, which is mediated by the ribosomal protein S14 (RPS14). rutgers.edu Furthermore, when used in combination with the established antiviral drug ganciclovir, emetine exhibits a synergistic effect in inhibiting the virus. wikipedia.orgmdpi.com
Rabies Virus
The antiviral activity of emetine has also been observed against the Rabies Virus (RABV). asm.org Its mode of action against this neurotropic virus is distinct, targeting the movement of the virus within infected nerve cells rather than replication itself. wikipedia.org
A 2018 study found that emetine effectively blocks the retrograde axonal transport of RABV particles within neurons. nih.govnih.gov While it did not prevent the virus from entering the axons, it significantly hampered its journey toward the cell body, which is essential for establishing a productive infection. nih.gov Emetine either completely immobilized endosomes containing the rabies virus or limited their movement to short distances at slower-than-normal speeds. wikipedia.org This effect appears to be specific to virus-containing vesicles, as emetine did not cause a global inhibition of axonal transport. nih.gov The findings suggest that the primary antiviral effect of emetine on RABV is the blockage of its transport within the neuron, a critical step in viral dissemination. nih.gov
Antiparasitic Activities of Emetine Dihydrochloride
Anti-amoebic Efficacy
Emetine (B1671215) has been a significant tool in the management of amoebiasis, a disease caused by the protozoan Entamoeba histolytica. It is classified as a systemic amoebicide, effective against invasive forms of the parasite.
Emetine dihydrochloride (B599025) exerts its anti-amoebic effect by targeting the trophozoite stage of Entamoeba histolytica. The primary mechanism of action is the inhibition of protein synthesis. nih.govjohnshopkins.edu Research indicates that emetine induces a form of programmed cell death in E. histolytica trophozoites. This process is characterized by morphological changes such as a reduction in cytoplasmic volume, nuclear condensation, and DNA fragmentation, all while maintaining the integrity of the plasma membrane. researchgate.net Biochemically, these changes are associated with the overproduction of reactive oxygen species within the parasite. researchgate.net
The in vitro efficacy of emetine against E. histolytica has been quantified, although values can vary between studies and parasite isolates. For instance, the 50% inhibitory concentration (IC50) for a reference strain of E. histolytica was reported to be 29.9 μM, while clinical isolates showed an average IC50 of 31.2 μM. nih.gov Another report cites an anti-amoebic potency (ED50) in the range of 26–32 μM. researchgate.net
In Vitro Efficacy of Emetine Against Entamoeba histolytica
| Parameter | Value (μM) | Isolate Type | Source |
|---|---|---|---|
| IC50 | 29.9 | Reference Strain | nih.gov |
| IC50 (Average) | 31.2 | Clinical Isolates | nih.gov |
| ED50 | 26 - 32 | Not Specified | researchgate.net |
Historically, emetine was a cornerstone of treatment for invasive amoebiasis, including amoebic dysentery and liver abscesses. nih.govtaylorandfrancis.com As early as 1912, injectable salts of emetine were used successfully to treat both intestinal and hepatic forms of the disease. nih.gov For many years, the combination of emetine with bismuth-iodide was a widely accepted treatment for amoebic dysentery. nih.gov
However, due to concerns about toxicity, its use has been largely superseded by safer and better-tolerated drugs, most notably metronidazole, which was introduced in the 1960s. nih.govscienceopen.comnih.gov Today, emetine and its derivative dehydroemetine (B1670200) are considered second-line drugs for invasive amoebiasis. taylorandfrancis.com Their use is generally reserved for severe cases or when primary therapies like metronidazole are ineffective or contraindicated. taylorandfrancis.commedscape.com
Antimalarial Efficacy
More recently, drug repositioning efforts have highlighted the potent antimalarial properties of emetine dihydrochloride, particularly against drug-resistant strains of the most virulent human malaria parasite, Plasmodium falciparum.
This compound has demonstrated significant in vitro activity against the blood stages of Plasmodium falciparum. It is particularly potent against multidrug-resistant strains, such as the K1 strain. scienceopen.comasm.orgbiorxiv.org Multiple studies have consistently reported a 50% inhibitory concentration (IC50) of approximately 47 nM for the K1 strain. asm.orgbiorxiv.orgebi.ac.uk This indicates a potency that is roughly 1000-fold greater than its activity against Entamoeba histolytica. researchgate.net
In Vitro Antimalarial Potency of this compound
| Parasite | Strain | IC50 / ED50 (nM) | Source |
|---|---|---|---|
| Plasmodium falciparum | K1 (multidrug-resistant) | 47 ± 2.1 | asm.orgbiorxiv.orgebi.ac.uk |
| Plasmodium falciparum | K1 | ~47 | scienceopen.com |
The antimalarial action of emetine is due to its inhibition of protein synthesis in the parasite. researchgate.net High-resolution structural studies using cryo-electron microscopy have revealed the precise molecular mechanism. Emetine binds to the E-site (exit site) of the parasite's 40S ribosomal subunit. asm.orgnih.govdiscovery.csiro.au This interaction effectively blocks the translocation step of elongation, a crucial process where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By stalling this process, emetine halts protein production, leading to parasite death. nih.govdiscovery.csiro.audrugbank.com
In addition to its potent activity against the asexual blood stages of P. falciparum that cause clinical symptoms, emetine also exhibits gametocidal properties. asm.orgbiorxiv.orgebi.ac.uknih.gov This means it can act against the sexual stages of the parasite (gametocytes), which are responsible for transmitting malaria from an infected human back to a mosquito. Drugs with gametocidal activity are valuable for malaria control as they can help to interrupt the transmission cycle.
Drug Interaction Studies with Antimalarials (e.g., Atovaquone (B601224), Proguanil, Dihydroartemisinin, Chloroquine)
Research into the repositioning of this compound as an antimalarial agent has included studies on its interaction with existing antimalarial drugs. These investigations are crucial for developing potential combination therapies that could enhance efficacy and potentially reduce dose-related toxicity. The interactions of emetine with several key antimalarials have been evaluated in vitro against multidrug-resistant Plasmodium falciparum strains.
The interaction between emetine and atovaquone has shown promising results. Studies have classified the combination as synergistic at the 50% effective dose (ED₅₀) level and moderately synergistic at the 75% effective dose (ED₇₅) level. researchgate.netjohnshopkins.edu This synergistic relationship suggests that atovaquone could be a valuable partner drug for emetine, potentially allowing for lower, less toxic doses of emetine to be used in treatment. researchgate.netbenthamopen.com However, at the 90% effective dose (ED₉₀), the interaction shifted to moderate antagonism. researchgate.netjohnshopkins.edu
In contrast, the interactions between emetine and both dihydroartemisinin (DHA) and chloroquine (B1663885) were found to be largely antagonistic. The combination of emetine with DHA was classified as antagonistic across all inhibitory levels analyzed (ED₅₀, ED₇₅, and ED₉₀). researchgate.netjohnshopkins.edu Similarly, the interaction with chloroquine was determined to be antagonistic at the ED₅₀ and ED₇₅ levels, and mildly antagonistic at the ED₉₀ level. researchgate.netjohnshopkins.edu
These studies utilized the Chou-Talalay method, a standard for analyzing drug combination effects, which was validated using the known synergistic combination of atovaquone-proguanil. researchgate.netdrugbank.com The findings highlight the specific nature of emetine's drug interactions, underscoring the importance of selecting appropriate partner drugs for combination therapy.
Table 1: Interaction of this compound with Various Antimalarials
| Antimalarial Drug | ED₅₀ Interaction | ED₇₅ Interaction | ED₉₀ Interaction |
| Atovaquone | Synergism | Moderate Synergism | Moderate Antagonism |
| Dihydroartemisinin (DHA) | Antagonism | Antagonism | Antagonism |
| Chloroquine | Antagonism | Antagonism | Mild Antagonism |
Anthelmintic Properties
Emetine has been investigated for its properties against nematode parasites. Its mechanism of action, primarily the inhibition of protein synthesis by binding to the 40S ribosomal subunit, is a potential avenue for its anthelmintic effects. wikipedia.org
Emetine has been specifically tested as an anthelmintic agent against the nematode parasite Protostrongylus rufescens, which infects sheep and goats. benthamopen.com Research has shown that emetine was effective against this parasite, demonstrating its potential utility in veterinary medicine for treating infections caused by this lungworm. benthamopen.com
Antitrypanosomal Activity
Emetine has demonstrated trypanocidal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness. benthamopen.com Studies have explored its mechanism of action against these protozoan parasites. It has been found that emetine can induce apoptosis in Trypanosoma b. brucei. benthamopen.com This programmed cell death is achieved through mechanisms that include DNA intercalation and the inhibition of protein biosynthesis, which disrupts essential cellular functions and leads to the death of the parasite. benthamopen.com
Structural Activity Relationships Sar and Derivative Research
Key Structural Requirements for Biological Activity
Decades of research have illuminated the critical structural motifs within the emetine (B1671215) molecule that govern its biological effects, particularly its potent ability to inhibit protein synthesis.
The stereochemistry at the C-1′ position is a crucial determinant of emetine's biological activity. benthamopen.compnas.orgnih.govacs.org For the compound to be effective, the C-1′ carbon must possess the R configuration. benthamopen.compnas.orgnih.govacs.org This specific spatial arrangement is essential for proper binding to its biological targets. The epimer of emetine, known as isoemetine, which has the S configuration at the C-1′ position, is biologically inactive. benthamopen.compnas.org This stark difference in activity underscores the strict stereochemical requirement for the R configuration at this particular carbon atom. benthamopen.compnas.org Further studies on derivatives have consistently confirmed that a change in configuration at C-1′ leads to a significant loss of potency. nih.govnih.govasm.orgebi.ac.uk
The secondary amine at the N-2′ position is another essential feature for the biological activity of emetine. benthamopen.compnas.orgwiley.com SAR studies have demonstrated that this secondary amine is critical for the inhibition of protein synthesis. nih.gov Modifications to this group, such as methylation to form N-methylemetine, or the introduction of unsaturation at the 1′-2′ position as seen in O-methylpsychotrine, result in a loss of activity. benthamopen.compnas.org This suggests that the secondary amine at N-2′ is directly involved in the molecular interactions necessary for its biological function. benthamopen.compnas.orgwiley.com Derivatization of the N-2′ position can significantly reduce the cytotoxicity of emetine, a strategy that has been explored in the development of prodrugs. nih.govresearchgate.net The ability of this secondary amine to act as both a hydrogen bond donor and acceptor under physiological conditions appears to be critical for its bioactivity. wiley.com
Development of Emetine Analogs and Derivatives
The significant biological activity of emetine, coupled with its notable toxicity, has spurred the development of numerous analogs and derivatives. wikipedia.orgnih.gov The primary goal of this research has been to synthesize compounds with an improved therapeutic index, retaining the desired biological effects while reducing adverse side effects. iiarjournals.org These efforts have led to the creation of various modified emetine molecules, including prodrugs and other derivatives where the N-2' position is altered. nih.govresearchgate.netresearchgate.netgoogle.com
Dehydroemetine (B1670200) is a synthetic analog of emetine that differs by the presence of a double bond in the heterotricyclic ring system. ebi.ac.ukwikipedia.orgwikipedia.org This modification, which destroys the asymmetry at carbons 2 and 3, does not lead to a loss of protein synthesis inhibition. benthamopen.com Dehydroemetine exists as a racemic mixture of two diastereomers: (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine, which differ in their configuration at the C-1′ position. vulcanchem.com
Studies comparing the diastereomers of dehydroemetine have revealed significant differences in their biological potency. nih.govnih.govasm.orgebi.ac.ukworktribe.com The (−)-R,S-dehydroemetine isomer has been found to be significantly more potent than the (−)-S,S-dehydroisoemetine isomer. nih.govnih.govasm.orgebi.ac.ukvulcanchem.com
Molecular modeling studies have shown that (−)-R,S-dehydroemetine can adopt a U-shaped conformation that closely mimics the bound pose of emetine, whereas the altered configuration of the S,S isomer results in a less favorable binding interaction. nih.govvulcanchem.com This difference in binding affinity is reflected in their inhibitory concentrations. For instance, against the K1 multidrug-resistant strain of Plasmodium falciparum, (−)-R,S-dehydroemetine exhibited an IC₅₀ of 71.03 ± 6.1 nM, which is comparable to emetine's IC₅₀ of 47 ± 2.1 nM. nih.govasm.org In contrast, (−)-S,S-dehydroisoemetine was much less potent, with an IC₅₀ of 2.07 ± 0.26 μM. nih.govnih.govasm.orgebi.ac.uk
Dehydroemetine has been reported to have a better therapeutic index than emetine, primarily due to reduced cardiotoxicity. nih.govnih.gov It is eliminated from the body more rapidly, particularly from the heart, which may contribute to its improved safety profile. nih.gov The development of dehydroemetine and the study of its diastereomers highlight the critical role of stereochemistry in the biological activity of emetine-related compounds and demonstrate the potential for creating analogs with enhanced therapeutic properties. wikipedia.orgnih.govrutgers.edu
pH-Dependent Hydrolysable Analogs
Research into emetine analogs has explored the development of pH-sensitive prodrugs designed to selectively release the active emetine molecule in the acidic microenvironment characteristic of cancerous tissues. researchgate.neturotoday.comacs.org This approach aims to enhance the therapeutic index of emetine by minimizing its exposure to healthy tissues, which have a physiological pH.
One strategy involves the derivatization of the N-2' position of emetine to create amide analogs. researchgate.neturotoday.comacs.org Specifically, amides derived from maleic and citraconic anhydrides have shown promise as acid-activatable prodrugs. researchgate.netacs.org These analogs are designed to be stable at physiological pH but undergo hydrolysis under mildly acidic conditions to release the parent emetine. researchgate.net For instance, studies have demonstrated that certain amide analogs can release a significant percentage of emetine at pH levels of 6.5 and 5.5. researchgate.netacs.org This pH-dependent release is a key feature for targeting tumor microenvironments. researchgate.neturotoday.comacs.org
The in vitro cytotoxicity of these pH-dependent hydrolysable analogs has been evaluated in various cancer cell lines, such as PC3 and LNCaP prostate cancer cells. researchgate.neturotoday.comacs.org Generally, these analogs exhibit lower cytotoxicity compared to the parent emetine, which is expected for a prodrug form. researchgate.neturotoday.comacs.org However, certain amide analogs, particularly those derived from maleic and citraconic anhydrides, have demonstrated increased cytotoxicity in cell culture media with a pH below 7.0, supporting the concept of acid-activated drug release. researchgate.netacs.org
Below is a data table summarizing the pH-dependent release of emetine from specific analogs:
| Analog Type | pH | Emetine Release (%) | Reference |
| Amide analogs (from maleic and citraconic anhydrides) | 6.5 | 12-83 | researchgate.netacs.org |
| Amide analogs (from maleic and citraconic anhydrides) | 5.5 | 41-95 | researchgate.netacs.org |
| Sodium dithiocarbamate (B8719985) salt | 6.5 | Not specified | researchgate.netacs.org |
| Sodium dithiocarbamate salt | 5.5 | ~94.5 (within 48 hours) | google.com |
Dithiocarbamic Acid Salts and Carbamate (B1207046) Analogs
In the quest for more effective and less toxic derivatives of emetine, researchers have synthesized and evaluated a range of analogs, including dithiocarbamic acid salts and carbamate derivatives. researchgate.netacs.org These modifications at the N-2' position of the emetine molecule aim to create prodrugs that can be activated under specific physiological conditions, such as the acidic environment of tumors. researchgate.netresearchgate.net
Dithiocarbamic Acid Salts: Dithiocarbamate salts of emetine have been investigated as pH-sensitive prodrugs. researchgate.netresearchgate.net These salts are generally stable at physiological pH but are designed to undergo protonation and subsequent cleavage in acidic environments, releasing the active emetine and carbon disulfide. researchgate.net One particular sodium dithiocarbamate salt showed significant promise as an acid-activatable prodrug. researchgate.netacs.org This salt demonstrated a high degree of hydrolysis at pH 5.5, releasing approximately 94.5% of emetine within 48 hours. google.com In vitro studies using PC3 and LNCaP prostate cancer cell lines revealed that while the analogs are generally less cytotoxic than emetine itself, the pH-sensitive sodium dithiocarbamate salt exhibited increased cytotoxicity in an acidic cell culture medium (below pH 7.0). researchgate.netacs.org
Carbamate Analogs: Carbamate and thiocarbamate derivatives of emetine have also been synthesized. google.com These analogs are often more enzymatically stable than corresponding amides but can be more readily hydrolyzed. google.com The ease of this hydrolysis can be fine-tuned by the nature of the group attached to the N-2' position. google.com The synthesis of carbamate esters can be achieved through the Schotten-Baumann procedure using chloroformates. google.com The underlying principle for their use as prodrugs is the acid-catalyzed hydrolysis of the carbamate to a carbamic acid, which then spontaneously releases emetine and carbon dioxide in an acidic environment. google.com
The following table summarizes the in vitro cytotoxicity of various emetine analogs compared to the parent compound:
| Compound | Cell Line | IC50 (µM) | Reference |
| Emetine | PC3 | 0.0237 - 0.0329 | researchgate.netacs.org |
| Emetine | LNCaP | 0.0237 - 0.0329 | researchgate.netacs.org |
| Emetine Analogs (general) | PC3, LNCaP | 0.079 - 10 | researchgate.netacs.org |
Modified Emetine Derivatives (e.g., Emetine, 2'-(3-(heptyloxy)-2-hydroxypropyl)-, dihydrochloride)
Further exploration into the chemical space of emetine has led to the synthesis of various modified derivatives, including Emetine, 2'-(3-(heptyloxy)-2-hydroxypropyl)-, dihydrochloride (B599025). ontosight.ai This particular compound is characterized by the attachment of a heptyloxy group to a hydroxypropyl side chain on the emetine scaffold. ontosight.ai Such modifications can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and biological activity. ontosight.ai The dihydrochloride salt form is often utilized to improve the aqueous solubility of the compound, which is a desirable characteristic for potential pharmaceutical applications. ontosight.ai
Emetine and its derivatives have been the subject of research for a variety of potential therapeutic uses, including their traditional application as anti-protozoal agents and their more recently investigated anti-cancer and anti-viral properties. ontosight.ai The structural modifications in derivatives like Emetine, 2'-(3-(heptyloxy)-2-hydroxypropyl)-, dihydrochloride are intended to modulate these biological activities, potentially leading to improved efficacy or a more favorable safety profile. ontosight.ai While specific research findings on the biological activity of this particular derivative are not extensively detailed in the provided search results, it belongs to a class of compounds being actively investigated for their pharmacological properties. ontosight.ai
Molecular Modeling and Cryo-EM Studies
Advanced structural biology techniques, including molecular modeling and cryo-electron microscopy (cryo-EM), have provided profound insights into the structure-activity relationships of emetine and its derivatives, as well as their mechanism of action at the molecular level. researchgate.netnih.gov
Predicting Activities of Diastereomers
Molecular modeling has been instrumental in predicting the biological activities of different diastereomers of emetine analogs, such as dehydroemetine. researchgate.netnih.govbiorxiv.org By modeling the structures of these diastereomers and docking them into the known emetine binding site on the ribosome, researchers can predict their relative potencies. researchgate.netnih.govresearchgate.net
For example, the structures of two diastereomers of dehydroemetine, (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, were modeled based on the cryo-EM structure of the Plasmodium falciparum 80S ribosome in complex with emetine (PDB code 3J7A). researchgate.netnih.govbiorxiv.org These modeling studies predicted that (-)-R,S-dehydroemetine would mimic the bound conformation of emetine more closely than (-)-S,S-dehydroisoemetine. researchgate.netnih.govbiorxiv.org This prediction was subsequently validated by in vitro studies, which showed that (-)-R,S-dehydroemetine was significantly more potent against the multidrug-resistant K1 strain of P. falciparum than (-)-S,S-dehydroisoemetine. nih.gov The change in configuration at the C-1' position in (-)-S,S-dehydroisoemetine was identified as the reason for its reduced potency. nih.gov
The following table presents the in vitro potency of dehydroemetine diastereomers against P. falciparum:
| Compound | IC50 (K1 strain) | Reference |
| (-)-R,S-dehydroemetine | 71.03 ± 6.1 nM | nih.gov |
| (-)-S,S-dehydroisoemetine | 2.07 ± 0.26 µM | nih.gov |
Emetine Binding Site on Ribosomes
Cryo-electron microscopy (cryo-EM) has been a powerful tool for elucidating the precise binding site of emetine on the ribosome. nih.govnih.gov A high-resolution (3.2 Å) cryo-EM structure of the Plasmodium falciparum 80S ribosome in complex with emetine has been solved. nih.govnih.govrcsb.org This structure revealed that emetine binds to the E-site (exit site) of the small ribosomal subunit. nih.govnih.govrcsb.org
The binding of emetine in this pocket interferes with the process of translocation, where the ribosome moves along the mRNA molecule. nih.govnih.govrcsb.org By occupying the E-site, emetine effectively blocks the movement of mRNA and tRNA, thereby inhibiting protein synthesis. nih.govnih.gov The cryo-EM structure also showed that emetine shares a similar binding site with another antibiotic, pactamycin. nih.govnih.govrcsb.org This detailed structural information is invaluable for understanding the mechanism of action of emetine and provides a rational basis for the design of new and more selective inhibitors of parasite protein synthesis. nih.govnih.gov The ability to visualize drug-ribosome interactions at near-atomic resolution establishes cryo-EM as a crucial technique for drug screening and lead optimization in the development of new therapeutics targeting the translational machinery. nih.govnih.govharvard.edu
Advanced Research Methodologies and Techniques
In Vitro Assays and Cell Culture Models
In vitro studies are fundamental to understanding the biological activities of emetine (B1671215) dihydrochloride (B599025). These experiments, conducted in controlled laboratory settings using cell cultures, allow for the detailed examination of the compound's effects on cellular processes.
Cell Viability and Proliferation Assays (e.g., MTT Colorimetric Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is an indicator of their health and growth. In the context of emetine dihydrochloride research, the MTT assay has been employed to determine the compound's cytotoxic and antiproliferative effects on various cell lines.
For instance, studies on bladder cancer cell lines, such as UMUC3 and HT1376, demonstrated that this compound decreased cancer cell proliferation in a dose-dependent manner. auajournals.org The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 63 nM and 26 nM for UMUC3 and HT1376 cells, respectively. auajournals.org In contrast, normal urothelial cells were significantly more resistant to the compound's effects. auajournals.org Similarly, in gastric cancer cell lines MGC803 and HGC-27, emetine showed potent anti-viability activity with IC50 values of 0.0497 μM and 0.0244 μM, respectively. nih.gov Research on leukemia cells also utilized the MTT assay to demonstrate that emetine substantially inhibits cell growth. spandidos-publications.com
The assay has also been crucial in antiviral research. To assess the cytotoxicity of this compound, Huh-7 cells were incubated with the compound at concentrations ranging from 0.01 µM to 10 µM for three days. longdom.org The results indicated that emetine did not exhibit significant cytotoxicity at the concentrations used in the study. researchgate.net In studies related to human cytomegalovirus (HCMV), cell viability was determined using an MTT-based colorimetric assay after treating cells with various concentrations of emetine for 72 hours. plos.org
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|
| UMUC3 | Bladder Cancer | 63 nM | auajournals.org |
| HT1376 | Bladder Cancer | 26 nM | auajournals.org |
| MGC803 | Gastric Cancer | 0.0497 µM | nih.gov |
| HGC-27 | Gastric Cancer | 0.0244 µM | nih.gov |
| Jurkat | T-cell Lymphoid Leukemia | 0.64 µM | nih.gov |
| NB4 | Acute Promyelocytic Leukemia | 3.96 µM | nih.gov |
| HCT116 | Colon Cancer | 0.06 µM | nih.gov |
| B16-F10 | Mouse Melanoma | 4.35 µM | nih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Annexin V, Caspase Activation, Flow Cytometry)
To understand the mechanisms by which this compound induces cell death, researchers employ techniques that analyze apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful tool used in these analyses.
Annexin V staining is a common method to detect early-stage apoptosis. In a study on pancreatic cancer cells, flow cytometry with Annexin V-FITC staining was used to quantify the percentage of apoptotic cells after treatment with emetine and TRAIL (TNF-related apoptosis-inducing ligand). spandidos-publications.comspandidos-publications.com Similarly, in prostate cancer cell lines, Annexin V-APC double staining with Calcein-AM was used to assess apoptosis, revealing an increase in both early and late apoptotic cell populations after treatment with emetine analogs. iiarjournals.org
Caspase activation is another hallmark of apoptosis. The induction of apoptosis by emetine in acute myeloid leukemia (AML) cells was confirmed by quantifying active caspase-3 and cleaved PARP (Asp214) using flow cytometry. nih.gov However, in bladder cancer cells, flow cytometry revealed no significant change in caspase 3 or 8 activation in cells treated with emetine alone or in combination with cisplatin (B142131), suggesting that the primary mechanism of action in these cells is growth arrest rather than apoptosis. auajournals.org
Cell cycle analysis, often performed by staining DNA with propidium (B1200493) iodide (PI), provides insights into how a compound affects cell division. In bladder cancer cells, emetine was found to cause an increase in the number of cells in the G0/G1 phase of the cell cycle. auajournals.org In AML cells, emetine treatment led to DNA fragmentation, a characteristic of late-stage apoptosis, in a time-dependent manner. nih.gov
Clonogenic and Sphere Formation Assays
Clonogenic and sphere formation assays are in vitro methods used to determine the ability of single cells to undergo unlimited division and form colonies or spheres, a characteristic of stem-like cancer cells. These assays are crucial for evaluating the long-term efficacy of potential anticancer agents.
Emetine has been shown to reduce the clonogenic ability of AML cells. nih.gov In a study on pancreatic ductal carcinoma, a clonogenic assay indicated that emetine substantially inhibited colony formation in PaCa3 cells. researchgate.net Furthermore, emetine treatment has been shown to suppress the sphere formation of breast cancer cells, indicating its potential to target cancer stem cells. researchgate.net The tumorsphere or mammosphere assay is considered a standard clonogenic assay for this purpose. doria.fi
Quantitative RT-PCR for Viral RNA and Gene Expression
Quantitative reverse transcription PCR (qRT-PCR) is a sensitive technique used to detect and quantify RNA levels. This method is invaluable for studying the effects of this compound on viral replication and host cell gene expression.
In antiviral research against Dengue virus (DENV), qRT-PCR was employed to measure the levels of both positive-strand and negative-strand viral RNA. longdom.orgresearchgate.net Results showed that emetine treatment strongly reduced the production of both strands of DENV RNA, suggesting that it inhibits viral RNA synthesis. longdom.orgresearchgate.net Specifically, at a concentration of 0.5 µM, emetine reduced positive-strand viral RNA by 1000-fold and negative-strand viral RNA by 10,000-fold in DENV2-infected Huh-7 cells at 24 hours post-infection. longdom.org Similarly, in studies on Chikungunya virus (CHIKV), emetine was found to inhibit viral RNA synthesis, which in turn leads to the inhibition of viral protein synthesis. sciety.orgbiorxiv.org
In the context of human cytomegalovirus (HCMV), qRT-PCR was used to measure the downstream activity of the p53 protein by quantifying the mRNA levels of p21. plos.org Emetine treatment resulted in a significant increase in p21 mRNA, indicating an activation of the p53 pathway. plos.org Furthermore, qRT-PCR has been used to assess the expression of the ACE2 receptor in human lung cell lines, where emetine was found to reduce ACE2 mRNA levels. nih.gov
Table 2: Effect of this compound on Viral RNA Levels
| Virus | Cell Line | Emetine Concentration | Effect on Viral RNA | Source |
|---|---|---|---|---|
| Dengue Virus (DENV2) | Huh-7 | 0.5 µM | 1000-fold reduction in positive-strand RNA | longdom.org |
| Dengue Virus (DENV2) | Huh-7 | 0.5 µM | 10,000-fold reduction in negative-strand RNA | longdom.org |
| Human Coronavirus (HCoV-OC43) | Vero E6 | 40 nM (IC50) | Inhibition of viral replication | rutgers.edu |
| SARS-CoV-2 | Vero | 0.147 nM (EC50) | Potent suppression of viral replication | nih.gov |
Immunofluorescence Assays
Immunofluorescence assays are used to visualize the localization of specific proteins within cells. This technique has been employed to study the effect of this compound on viral protein expression.
In research on DENV, an immunofluorescence assay was used to detect the presence of the DENV envelope protein in infected cells. longdom.org The results showed that emetine treatment substantially reduced the number of DENV-infected cells. longdom.org Specifically, post-treatment with emetine at concentrations of 0.5 µM to 10 µM significantly inhibited DENV2 infection by more than 90%. longdom.org In studies of HCMV, immunofluorescence staining for the pp65 protein was used to investigate the effect of emetine on viral entry. nih.gov
Ultrastructural Analysis (e.g., Membranous Replication Complexes)
Ultrastructural analysis, typically performed using electron microscopy, allows for the high-resolution visualization of cellular structures. This technique has provided key insights into how this compound affects the formation of viral replication complexes.
In DENV-infected cells, ultrastructural analysis revealed that emetine treatment aborted the formation of membranous replication complexes. longdom.orgresearchgate.netlongdom.org These complexes are essential for viral RNA synthesis, and their disruption is a key mechanism of emetine's antiviral activity. longdom.orgresearchgate.netlongdom.org This finding, combined with qRT-PCR data, strongly suggests that emetine inhibits DENV infection by impeding viral RNA synthesis. longdom.orgresearchgate.netlongdom.org
In Vivo Preclinical Studies
Following promising in vitro results, the efficacy of this compound has been evaluated in various animal models to understand its physiological effects, particularly in the contexts of cancer, viral infections, and pulmonary hypertension.
Xenotransplanted Mouse Models
Xenotransplanted mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Emetine has been tested in such models for its anti-leukemic and anti-bladder cancer effects.
In an acute myeloid leukemia (AML) xenotransplantation model using KG-1a cells, mice treated with emetine showed a significant reduction in xenograft leukemic growth. nih.gov Another study reported that this compound hydrate (B1144303) reduced the leukemia burden in an in vivo xenotransplantation mouse model. glpbio.com These studies provide in vivo evidence for the anti-leukemic potential of emetine observed in cell cultures.
Animal Models for Viral Infections (e.g., Ebola, Enterovirus)
The potent antiviral activity of emetine seen in vitro has been investigated in animal models of severe viral diseases.
In a mouse model of Ebola virus (EBOV) infection, emetine treatment offered significant protection. nih.gov Specifically, 67% of mice infected with a lethal dose of mouse-adapted Ebola virus were protected by emetine administration. mdpi.com
Similarly, in a mouse model for Enterovirus 71 (EV-A71), a major causative agent of hand, foot, and mouth disease, oral administration of emetine completely prevented disease and death. nih.govebi.ac.uk Treated mice showed a million-fold reduction in viral titers in their limbs compared to control animals. mdpi.com These findings highlight emetine's potential as a broad-spectrum antiviral agent.
Animal Models for Pulmonary Arterial Hypertension
Emetine's potential as a therapeutic agent for pulmonary arterial hypertension (PAH) has also been explored in established rat models of the disease. In both monocrotaline-induced and Sugen/hypoxia-induced PAH rat models, emetine treatment successfully ameliorated the condition. ahajournals.org The treatment led to reduced inflammatory changes in the lungs and improved right ventricular function. ahajournals.org Another study confirmed that emetine could reduce pulmonary hypertension and lung inflammation in these experimental models in a dose-dependent manner. nih.gov
Drug Interaction and Synergism Analysis
To enhance therapeutic efficacy and potentially reduce toxicity, this compound has been studied in combination with other drugs. A key methodology for this analysis is the Chou-Talalay method, which provides a quantitative measure of drug interaction.
Chou-Talalay Method and Combination Index Calculation
The Chou-Talalay method is a widely accepted approach for quantifying drug synergism, additivity, or antagonism. nih.gov It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. nih.govasm.org
This method has been applied to study emetine's interactions with various therapeutic agents. For instance, the combination of emetine and cisplatin was found to be synergistic in inhibiting the proliferation of bladder cancer cells, with CI values indicating moderate to strong synergy. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, the combination of emetine and cisplatin demonstrated synergistic effects in most cell lines tested. mdpi.com
In the context of infectious diseases, the Chou-Talalay method was used to analyze the interaction between emetine and antimalarial drugs. plos.org The combination of this compound hydrate and atovaquone (B601224) was identified as synergistic. nih.gov Furthermore, a study on SARS-CoV-2 reported that emetine in combination with remdesivir (B604916) synergistically inhibits the viral yield. tocris.com
The application of the Chou-Talalay method provides a robust framework for identifying effective drug combinations involving emetine, paving the way for more effective and potentially safer therapeutic strategies.
Interactive Data Tables
High-Throughput Screening (HTS) Hits for this compound
| HTS Campaign Focus | Compound Library Size | Key Finding | Reference(s) |
| Broad-Spectrum Coronavirus Inhibitors | 2,000 compounds | Identified emetine as a potent inhibitor of HCoV-OC43 replication. | nih.gov |
| Anti-MERS-CoV and Anti-SARS-CoV Activity | 290 FDA-approved drugs | Emetine showed remarkable activity against both MERS-CoV and SARS-CoV. | nih.gov |
| Cisplatin Sensitizers in Colorectal Cancer | 1,280 FDA-approved drugs | Emetine was identified as a drug with a synergistic effect with cisplatin. | spandidos-publications.com |
| Inhibitors of PAH-PASMC Proliferation | 5,562 compounds | Emetine was found to effectively inhibit the proliferation of pulmonary artery smooth muscle cells from PAH patients. | ahajournals.org |
In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | Key Finding | Reference(s) |
| AML Xenograft | Mice | Emetine significantly reduced leukemic growth. | nih.gov |
| Ebola Virus Infection | Mice | Protected 67% of mice from a lethal dose of the virus. | nih.govmdpi.com |
| Enterovirus 71 Infection | Mice | Completely prevented disease and death, with a significant reduction in viral load. | nih.govebi.ac.uk |
| Pulmonary Arterial Hypertension | Rats | Ameliorated monocrotaline- and Sugen/hypoxia-induced PAH. | ahajournals.org |
Synergistic Combinations with this compound (Chou-Talalay Method)
| Combination Agent | Disease Context | Result (Combination Index) | Reference(s) |
| Cisplatin | Bladder Cancer | Synergistic (CI values reflected moderate to strong synergy) | nih.gov |
| Cisplatin | Non-Small Cell Lung Cancer | Synergistic in most cell lines tested | mdpi.com |
| Atovaquone | Malaria | Synergistic | nih.govplos.org |
| Remdesivir | SARS-CoV-2 | Synergistic inhibition of viral yield | tocris.com |
Isobologram Analysis
Isobologram analysis is a crucial pharmacological method used to evaluate the nature of interactions between two drugs when used in combination. This graphical representation helps determine whether the combined effect is synergistic (greater than the sum of individual effects), additive (equal to the sum), or antagonistic (less than the sum).
In the context of antimalarial research, isobologram analysis has been employed to study the interactions between this compound and other established antimalarial agents. nih.gov Researchers have utilized the Chou-Talalay method, which provides a quantitative definition of drug interactivity through a Combination Index (CI). nih.govplos.org Another approach is the fixed-ratio method, where the Fractional Inhibitory Concentration (FIC) is calculated and plotted to create the isobologram. researchgate.net
Studies investigating this compound in combination with drugs like dihydroartemisinin, chloroquine (B1663885), and atovaquone against Plasmodium falciparum have yielded significant findings. plos.orgnih.gov The analysis revealed a synergistic interaction between emetine and atovaquone, suggesting that their combined use could be more effective. nih.govnih.gov In contrast, the interaction with chloroquine was found to be largely additive. plos.orgnih.gov These analyses are vital for designing effective combination therapies, potentially allowing for dose reduction and mitigating toxicity. nih.gov
Table 1: Isobologram Analysis of this compound Combinations
| Drug Combination | Organism | Analytical Method | Interaction Type | Source(s) |
| Emetine + Dihydroartemisinin | Plasmodium falciparum | Fixed Ratio Method, SYBR Green | Additive to slight antagonism | researchgate.netnih.gov |
| Emetine + Chloroquine | Plasmodium falciparum | Chou-Talalay Method (CalcuSyn) | Additive | plos.orgnih.gov |
| Emetine + Atovaquone | Plasmodium falciparum | Chou-Talalay Method (CalcuSyn) | Synergistic | nih.govnih.gov |
Biochemical and Molecular Investigations
This compound is fundamentally recognized as a potent inhibitor of protein synthesis in eukaryotic cells. nih.gov This mechanism has been a focal point of biochemical investigations for decades. Assays confirm that emetine irreversibly blocks the translation process by interfering with the movement of the ribosome along the messenger RNA (mRNA). abcam.com Its specific site of action has been identified as the 40S ribosomal subunit. benthamopen.com
Modern assays, such as those using O-propargyl-puromycin (OPP), have corroborated these findings. The OPP assay allows for the fluorescent labeling of newly synthesized proteins, and studies have shown that emetine effectively blocks this process, confirming its role as a chain-elongation inhibitor. sigmaaldrich.comnih.gov Research has demonstrated significant inhibition of protein synthesis across various cell lines at different concentrations. For instance, in HeLa cells, a concentration of 1 mM emetine was shown to block over 95% of protein synthesis, while a much lower concentration of 50 nM (5 x 10⁻⁸ M) still resulted in a 50% inhibition. biorxiv.orgauajournals.org This potent inhibitory effect is a cornerstone of its biological activity. benthamopen.com
Table 2: Efficacy of this compound in Protein Synthesis Inhibition
| Cell Line | Concentration | % Inhibition | Assay Type | Source(s) |
| HeLa Cells | 5 x 10⁻⁸ M (50 nM) | 50% | Not Specified | biorxiv.org |
| HeLa Cells | 1 mM | >95% | Not Specified | auajournals.org |
| General Eukaryotic Cells | Not Specified | Effective Block | O-propargyl-puromycin (OPP) Assay | nih.gov |
The mitochondrion is a key organelle in cellular health and apoptosis, and its membrane potential (ΔΨm) is a critical indicator of its function. Several studies have investigated the impact of this compound on mitochondrial integrity.
Research indicates that emetine affects the mitochondrial membrane potential. biorxiv.orgnih.gov In studies on acute myeloid leukemia (AML) cells, treatment with emetine led to an increased percentage of cells exhibiting mitochondrial depolarization, a hallmark of mitochondrial dysfunction and a precursor to apoptosis. nih.gov Conversely, in a different context, research on pulmonary arterial hypertension (PAH) showed that emetine treatment could help recover mitochondrial function. ahajournals.org In pulmonary artery smooth muscle cells from PAH models, emetine treatment was found to increase the levels of mitochondrial reactive oxygen species (ROS) and restore ATP production. ahajournals.org The disruption of the mitochondrial membrane potential is recognized as a reliable measure of cell viability, particularly in complex systems like intra-erythrocytic parasites where standard viability dyes are ineffective. researchgate.net These findings suggest that emetine's interaction with mitochondria is complex and may be cell-type or context-dependent.
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | Finding | Implication | Source(s) |
| KG-1a (AML cells) | Increased mitochondrial depolarization | Induction of apoptosis | nih.gov |
| PAH-PASMCs | Recovery of mitochondrial function, increased mitochondrial ROS | Therapeutic potential for PAH | ahajournals.org |
| Plasmodium falciparum | ΔΨm used as a viability indicator; emetine activity affects mitochondria | Multimodal mechanism of action | nih.govresearchgate.net |
Beyond its direct impact on protein synthesis, this compound significantly influences cellular processes through the regulation of gene expression. auajournals.orgscientificlabs.co.uk A key finding is its ability to modulate the alternative splicing of the Bcl-x gene. nih.gov Emetine treatment in various cancer cell lines promotes the pro-apoptotic splice variant (Bcl-xS) while downregulating the anti-apoptotic variant (Bcl-xL). benthamopen.comnih.gov This effect is mediated through a protein phosphatase 1 (PP1)-dependent mechanism. nih.gov
Furthermore, emetine has been shown to regulate a host of other genes associated with apoptosis and cell survival. In Jurkat cells, for example, emetine upregulates pro-apoptotic genes such as BAK1, CASP8 (caspase 8), and CASP9 (caspase 9), while downregulating anti-apoptotic and pro-survival genes like BCL2 and TNF (tumor necrosis factor). benthamopen.com Additionally, emetine can inhibit the expression of hypoxia-inducible factors HIF-1α and HIF-2α, which are critical for cancer cell survival in low-oxygen environments. abcam.comauajournals.org
Table 4: Gene Regulation by this compound
| Gene/Factor | Effect of Emetine | Cellular Process Affected | Cell Line(s) | Source(s) |
| Bcl-xL | Downregulation (splicing) | Apoptosis | Various cancer cells | benthamopen.comnih.gov |
| Bcl-xS | Up-regulation (splicing) | Apoptosis | Various cancer cells | benthamopen.comnih.gov |
| BAK1, CASP8, CASP9 | Up-regulation | Apoptosis | Jurkat cells | benthamopen.com |
| BCL2, TNF, EGFR | Downregulation | Apoptosis/Survival | Jurkat cells | benthamopen.com |
| HIF-1α, HIF-2α | Inhibition of expression | Hypoxia Response | Bladder cancer cells | auajournals.org |
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. nih.gov Inhibition of the hERG channel by various drugs is a major safety concern as it can lead to a potentially fatal arrhythmia known as Torsades de Pointes. frontiersin.org Consequently, testing for hERG channel inhibition is a critical step in drug development.
Electrophysiological studies, specifically using patch-clamp techniques on cells expressing the hERG channel, have been conducted to assess the cardiotoxic potential of this compound. biorxiv.orgnih.gov The results from these studies are significant and consistent: this compound and its synthetic analogue, dehydroemetine (B1670200), failed to show any notable inhibition of the hERG potassium channel. biorxiv.orgnih.gov This finding is crucial as it suggests that the previously reported cardiotoxicity of emetine may not be mediated through the common hERG channel blockade pathway, distinguishing it from many other drugs that have been withdrawn from the market. nih.govfrontiersin.org
Table 5: Electrophysiological Findings for this compound
| Channel | Method | Finding | Implication | Source(s) |
| hERG Potassium Channel | Electrophysiology (Patch-clamp) | No significant inhibition observed | Cardiotoxicity is likely not mediated by hERG blockade | biorxiv.orgnih.gov |
Compound Reference Table
Future Research Directions and Therapeutic Potential
Optimizing Emetine (B1671215) Dihydrochloride (B599025) Derivatives for Enhanced Efficacy and Reduced Toxicity
A primary obstacle in the broader clinical application of emetine has been its associated toxicity, most notably cardiotoxicity. nih.gov This has spurred research into the development of emetine derivatives with an improved therapeutic index. A key strategy has been the modification of the emetine molecule at the N-2′ position, as this secondary amine is crucial for its protein synthesis inhibitory activity. nih.gov Derivatization at this site can render the molecule significantly less cytotoxic, with some derivatives showing up to a 300-fold reduction in toxicity. nih.gov
This approach has led to the creation of prodrugs, which are inactive forms of the drug that are converted to the active form within the body, ideally at the target site. For instance, prostate-specific antigen (PSA)-activatable peptide prodrugs of emetine have been synthesized. nih.gov These prodrugs are designed to be cleaved and activated by PSA, an enzyme often elevated in prostate cancer, thereby targeting the release of active emetine within the tumor environment and sparing normal cells. nih.gov
Further research has indicated that the in vivo toxicity of emetine and its derivatives may be influenced not only by the N-2' secondary amine but also by the molecule's solution phase conformation. nih.gov This suggests that modifications to the tetrahydroisoquinoline ring could yield new derivatives with a conformational structure that does not induce acute lethal toxicity. nih.gov
Investigating Multimodal Mechanisms of Action
The therapeutic effects of emetine dihydrochloride are not limited to a single mode of action. Its well-established mechanism is the irreversible inhibition of protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit, which blocks the movement of ribosomes along messenger RNA (mRNA). nih.govwikipedia.org However, ongoing research continues to uncover a more complex and multimodal mechanism of action.
In the context of cancer, emetine has been shown to induce apoptosis (programmed cell death) through various pathways, including DNA interaction and the regulation of pro-apoptotic factors. nih.gov It has also been found to modulate different cancer-related biological pathways. nih.gov For example, in gastric cancer cells, emetine has been observed to regulate multiple signaling pathways, including the MAPKs and Wnt/β-catenin signaling axes, as well as the PI3K/AKT and Hippo/YAP signaling cascades. nih.gov
Beyond its cytotoxic effects, emetine exhibits significant anti-inflammatory properties. It can inhibit the NF-κB signaling pathway by preventing IκBα phosphorylation and can limit the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. nih.gov This anti-inflammatory action may contribute to its therapeutic effects in various diseases, including viral infections.
Exploring Novel Combinatorial Therapies
To enhance therapeutic efficacy and potentially reduce the required dose of emetine, thereby minimizing toxicity, researchers are actively exploring its use in combination with other therapeutic agents. The synergistic effects of such combinations could offer a powerful strategy against various diseases.
In oncology, studies have demonstrated that emetine can sensitize cancer cells to conventional chemotherapy. For instance, the combination of emetine with cisplatin (B142131) has shown synergistic effects against non-small cell lung cancer (NSCLC) cells, including those resistant to cisplatin. nih.gov Another study has explored the co-encapsulation of an emetine prodrug with daunorubicin in liposomes for the treatment of acute myeloid leukemia (AML). This combination increased cytotoxicity in AML cells compared to liposomes containing daunorubicin and native emetine. nih.gov
In the realm of infectious diseases, particularly viral infections, combination therapy with emetine holds promise. Research has shown a synergistic effect when emetine is used with remdesivir (B604916), effectively inhibiting the replication of SARS-CoV-2. tocris.com Clinical trials have also investigated low-dose emetine in combination with conventional antiviral drugs like Arbidol for patients with mild COVID-19, with results suggesting an improvement in clinical symptoms. nih.gov
Repurposing this compound for Emerging Infectious Diseases
The broad-spectrum antiviral activity of emetine has made it a compelling candidate for repurposing against emerging infectious diseases. Its ability to inhibit the replication of a wide range of RNA and DNA viruses has been a key driver of this research. tocris.com
The COVID-19 pandemic spurred significant interest in emetine, with multiple studies demonstrating its potent in vitro activity against SARS-CoV-2. nih.govtocris.com Research has shown that emetine can interfere with the synthesis of viral proteins without inducing toxicity to the host cells. tocris.com It has been found to inhibit the binding of a cellular protein required for the initiation of protein translation to the viral mRNA. tocris.com
Beyond coronaviruses, emetine has shown efficacy against other viral pathogens. It has been found to inhibit Zika and Ebola virus infections by suppressing viral replication and entry. nih.gov Furthermore, its potential as an anti-malarial agent is also under investigation.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 0.46 | >10 | >21.7 |
| MERS-CoV | Vero E6 | 0.014 | Not Reported | Not Reported |
| SARS-CoV | Vero E6 | 0.051 | Not Reported | Not Reported |
| Zika Virus (ZIKV) | Not Reported | 0.0529 | Not Reported | Not Reported |
Advanced Drug Delivery Systems
To overcome the limitations of conventional drug administration, such as systemic toxicity and poor bioavailability, researchers are exploring advanced drug delivery systems for this compound. These systems aim to deliver the drug specifically to the target site, thereby increasing its efficacy and reducing adverse effects.
One promising approach is the use of liposomes, which are microscopic vesicles that can encapsulate drugs. A recent study focused on a liposomal formulation containing both the chemotherapeutic agent daunorubicin and a novel inactive emetine prodrug for the treatment of acute myeloid leukemia (AML). nih.gov This nanoencapsulation protects the prodrug from degradation in the bloodstream and ensures the simultaneous delivery of both drugs to cancer cells. nih.gov The delayed activation of the emetine prodrug relative to daunorubicin was shown to increase cytotoxicity in AML cells. nih.gov Importantly, these liposomes did not exhibit increased toxicity in non-cancerous cell lines. nih.gov
While the development of other advanced drug delivery systems for emetine, such as polymeric nanoparticles, is an active area of research in nanomedicine, specific studies on their application to this compound are not widely available in publicly accessible literature. nih.govnih.govnih.gov The principles of these systems, which include enhancing drug stability, controlling release, and enabling targeted delivery, suggest they could be highly beneficial for optimizing emetine therapy in the future. nih.gov
Clinical Translation and Trial Design
The translation of promising preclinical findings into clinical applications is a critical step in drug development. For this compound, this involves carefully designed clinical trials to evaluate its safety and efficacy in various therapeutic contexts.
A notable example is the "Evaluating Emetine for Viral Outbreaks (EVOLVE)" clinical trial, a Phase 2/3 study designed to assess the efficacy and safety of orally administered emetine for symptomatic COVID-19 patients. uq.edu.au This randomized, double-blind, placebo-controlled trial highlights a key strategy in the clinical translation of repurposed drugs: the use of lower doses to mitigate known toxicities while still achieving the desired therapeutic effect. The investigators hypothesized that a low dose of emetine could be both effective and safe in treating COVID-19. uq.edu.au
Future clinical trial designs for emetine and its derivatives will likely incorporate several key considerations. These include the use of biomarkers to select patient populations most likely to respond to treatment, the establishment of optimal dosing and administration schedules, and the careful monitoring for any potential adverse effects, particularly cardiotoxicity. The development of targeted delivery systems and less toxic derivatives will be crucial in paving the way for broader clinical trials in both oncology and infectious diseases.
Q & A
Q. What are the primary mechanisms of action of emetine dihydrochloride in inhibiting eukaryotic protein synthesis, and how can these be experimentally validated?
this compound irreversibly inhibits eukaryotic protein synthesis by blocking ribosomal translocation along mRNA. This mechanism can be validated using in vitro translation assays, where dose-dependent suppression of nascent polypeptide chains is quantified via radiolabeled amino acid incorporation. Additionally, RNA sequencing (RNA-seq) of treated cells can confirm ribosomal stalling by identifying truncated mRNA transcripts . Calbiochem® studies highlight its specificity, with an IC50 ≤1 µM for HIF-2α stabilization, further validated via Western blotting under hypoxic conditions .
Q. What experimental models are suitable for studying this compound’s antimalarial activity, and how are IC50 values determined?
The 3D7 Plasmodium falciparum strain is a standard model for assessing antimalarial efficacy. Dose-response curves are generated using synchronized parasite cultures exposed to this compound (1 nM–1 µM) over 48–72 hours. Parasite viability is quantified via lactate dehydrogenase (LDH) activity or SYBR Green fluorescence, with IC50 values calculated using nonlinear regression (e.g., GraphPad Prism). Co-administration with dihydroartemisinin (DHA) can reveal synergistic or antagonistic effects, as shown by shifted IC50 values (47 ± 2.1 nM for emetine vs. 2.6 ± 0.41 nM for DHA) .
Q. What are the critical considerations for handling this compound in laboratory settings?
this compound is hygroscopic and light-sensitive, requiring storage at 2–8°C in airtight, light-protected containers. Solutions in water (20 mg/mL) or ethanol should be aliquoted and stored at -20°C to prevent freeze-thaw degradation. Safety protocols must address its cardiotoxicity (NFPA Health Hazard Rating 3) and incompatibility with strong oxidizers. Glovebox use and LC-MS/MS-based purity verification (>98%) are recommended .
Advanced Research Questions
Q. How does this compound induce cardiotoxicity through calcium channel modulation, and what experimental setups are used to study this?
this compound reduces cardiac contractility by blocking L-type calcium channels (LTCCs), as demonstrated in guinea pig papillary muscles. Force of contraction (Fe) is measured via strain-gauge transducers, with EC50 values (45 ± 3 µM) calculated from concentration-response curves. Single-channel patch-clamp electrophysiology reveals decreased open-state probability (Po) from 0.47 ± 0.07 (control) to 0.16 ± 0.03 (60 µM emetine), with prolonged latency to first channel opening (33 ± 13 ms vs. 42 ± 11 ms). Calcium reversal experiments (e.g., increasing extracellular Ca²⁺ to 9.4 mM) confirm LTCC-specific effects .
Q. What molecular pathways underlie this compound’s pro-apoptotic effects in acute myeloid leukemia (AML) cells?
this compound induces apoptosis in AML cells by downregulating HIF-1α and destabilizing mitochondrial membranes. Flow cytometry with Annexin V/PI staining quantifies apoptosis, while Seahorse assays measure oxygen consumption rate (OCR) declines. RNA interference (siRNA) targeting ATGL (KD = 14.3 nM) or PEDF receptors can isolate pathway-specific effects. Differentiation markers (e.g., CD11b) are tracked via immunofluorescence to confirm lineage commitment .
Q. How can researchers resolve contradictions between emetine’s therapeutic efficacy and cardiotoxicity in preclinical models?
Dose-ranging studies in murine models (e.g., NOD diabetic mice) distinguish therapeutic (0.2 mg/kg) vs. toxic (>2 mg/kg) thresholds. Telemetric ECG monitoring detects QT prolongation and arrhythmias, while serum troponin levels assess myocardial injury. Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens to maximize antimalarial or anticancer effects while minimizing cardiac risks .
Q. What methodologies are used to study this compound in combination therapies, such as with artemisinin derivatives or cordycepin?
Isobologram analysis or Chou-Talalay synergy assays (e.g., CompuSyn software) evaluate combinatorial effects. For example, emetine’s IC50 against P. falciparum shifts from 1 nM (monotherapy) to sub-nanomolar ranges when paired with artemisinin. In cancer models, clonogenic assays post-treatment with emetine and cordycepin (e.g., MDA-MB-231 cells) quantify reduced metastatic potential via transwell migration assays .
Key Notes for Experimental Design
- Cardiotoxicity Studies : Use Langendorff-perfused hearts for real-time hemodynamic profiling.
- Synergy Testing : Validate combinatorial indices (CI <1) across ≥3 biological replicates.
- Apoptosis Assays : Include caspase-3/7 activation kits (e.g., CellEvent) for pathway confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
